molecular formula C21H35N3 B1668016 Bucainide CAS No. 51481-62-0

Bucainide

Número de catálogo: B1668016
Número CAS: 51481-62-0
Peso molecular: 329.5 g/mol
Clave InChI: WRNQYBXJRPAGNS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

structure

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

51481-62-0

Fórmula molecular

C21H35N3

Peso molecular

329.5 g/mol

Nombre IUPAC

1-(4-hexylpiperazin-1-yl)-N-(2-methylpropyl)-1-phenylmethanimine

InChI

InChI=1S/C21H35N3/c1-4-5-6-10-13-23-14-16-24(17-15-23)21(22-18-19(2)3)20-11-8-7-9-12-20/h7-9,11-12,19H,4-6,10,13-18H2,1-3H3

Clave InChI

WRNQYBXJRPAGNS-UHFFFAOYSA-N

SMILES canónico

CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

ucainide
bucainide maleate

Origen del producto

United States

Foundational & Exploratory

Bucainide: A Technical Guide to Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucainide is a pharmaceutical compound with potential therapeutic applications. A thorough understanding of its physicochemical properties and stability profile is paramount for formulation development, analytical method development, and ensuring drug product quality and efficacy. This technical guide provides a summary of the known physicochemical data for this compound and outlines standard methodologies for its comprehensive characterization. Due to the limited publicly available data for this compound, this guide also presents generalized experimental protocols and workflows that are considered standard in the pharmaceutical industry for determining such properties.

Physicochemical Properties of this compound

The available physicochemical data for this compound is limited. The following table summarizes the currently known information. Further experimental determination of the unlisted properties is essential for a complete profile.

PropertyValueReference
IUPAC Name 1-hexyl-N-(isobutyl)-4-phenyl-1H-imidazole-5-carboxamideInferred from structure
Chemical Formula C₂₁H₃₅N₃[1]
Molecular Weight 329.52 g/mol [1]
CAS Number 51481-62-0N/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
pKa Data not availableN/A
LogP Data not availableN/A
Water Solubility Limited solubilityN/A
Solubility in Organic Solvents Soluble in Dimethyl sulfoxide (B87167) (DMSO)N/A

Stability Profile of this compound

Specific stability data for this compound, including its degradation pathways under various stress conditions, is not extensively documented in publicly accessible literature. General information suggests that this compound may be susceptible to degradation under extreme pH and temperature conditions. A comprehensive stability assessment is crucial for determining appropriate storage conditions, shelf-life, and compatible excipients.

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains amide and imidazole (B134444) functionalities, potential degradation pathways could include:

  • Hydrolysis: The amide linkage in this compound could be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 1-hexyl-4-phenyl-1H-imidazole-5-carboxylic acid and isobutylamine. The imidazole ring may also undergo degradation under harsh hydrolytic conditions.

  • Oxidation: The imidazole ring and other parts of the molecule could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, could induce photolytic degradation. The extent and nature of this degradation would need to be experimentally determined.

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule. The degradation products would need to be identified and characterized.

Experimental Protocols

The following are generalized experimental protocols for determining the physicochemical properties and stability of a drug substance like this compound. These are standard methods and would need to be specifically adapted and validated for this compound.

Determination of Melting Point

Method: Differential Scanning Calorimetry (DSC)

  • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Use an empty, sealed aluminum pan as a reference.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature.

  • The melting point is determined as the onset or peak of the melting endotherm.

Determination of pKa

Method: Potentiometric Titration

  • Prepare a solution of this compound in a suitable solvent system (e.g., water-methanol mixture).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve.

Determination of LogP (Octanol-Water Partition Coefficient)

Method: Shake-Flask Method

  • Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.

  • Equilibrate the system by shaking at a constant temperature for a sufficient period (e.g., 24 hours).

  • Allow the two phases to separate completely.

  • Determine the concentration of this compound in both the n-octanol and water phases using a validated analytical method (e.g., HPLC-UV).

  • Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

Determination of Water Solubility

Method: Equilibrium Solubility Method

  • Add an excess amount of this compound to a known volume of water in a sealed container.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove the undissolved solid.

  • Determine the concentration of this compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).

  • The determined concentration represents the aqueous solubility of this compound at that temperature.

Forced Degradation and Stability-Indicating Method Development

Protocol:

  • Stress Conditions: Subject this compound to a range of forced degradation conditions as outlined in the ICH Q1A(R2) guideline:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 48 hours.

    • Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical technique, typically a stability-indicating HPLC method.

  • Method Development: The HPLC method should be developed and validated to separate the parent drug from all significant degradation products. This typically involves optimizing the column, mobile phase composition, flow rate, and detector wavelength.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug and degradation products to ensure that each peak represents a single component.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for.

Visualizations

Workflow for Physicochemical Characterization

Physicochemical_Characterization_Workflow cluster_start Start cluster_properties Physicochemical Property Determination cluster_output Output Start This compound Drug Substance MeltingPoint Melting Point (DSC) Start->MeltingPoint pKa pKa (Potentiometric Titration) Start->pKa LogP LogP (Shake-Flask) Start->LogP Solubility Solubility (Equilibrium Method) Start->Solubility Data_Table Physicochemical Properties Table MeltingPoint->Data_Table pKa->Data_Table LogP->Data_Table Solubility->Data_Table Forced_Degradation_Workflow cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Drug This compound Acid Acid Hydrolysis Drug->Acid Base Base Hydrolysis Drug->Base Oxidation Oxidation Drug->Oxidation Thermal Thermal Drug->Thermal Photo Photochemical Drug->Photo Analysis Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis HPLC Stability-Indicating HPLC Method Development & Validation Analysis->HPLC Degradation_Profile Degradation Profile Analysis->Degradation_Profile Degradation_Pathways Identification of Degradation Pathways Analysis->Degradation_Pathways

References

In Silico Modeling of Bucainide Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bucainide is an antiarrhythmic agent whose precise molecular interactions and binding affinities are not extensively documented in publicly available research. This guide provides a comprehensive framework for the in silico modeling of this compound's binding to its putative primary and secondary receptor targets. Drawing parallels with well-characterized Class I antiarrhythmic drugs, particularly Flecainide (B1672765), this document outlines detailed methodologies for computational analysis, summarizes potential quantitative binding data, and visualizes relevant biological pathways and experimental workflows. The objective is to equip researchers with the necessary protocols and theoretical foundation to investigate this compound's mechanism of action at a molecular level, thereby facilitating further drug development and optimization.

Introduction: The Therapeutic Potential and Unexplored Molecular Landscape of this compound

Cardiac arrhythmias remain a significant cause of morbidity and mortality worldwide. Class I antiarrhythmic drugs, which primarily target voltage-gated sodium channels, are a cornerstone of arrhythmia management. This compound, a compound with structural similarities to other drugs in this class, presents a promising candidate for therapeutic intervention. However, a detailed understanding of its receptor binding characteristics is crucial for predicting its efficacy and potential side effects. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a powerful and cost-effective approach to elucidate these interactions at an atomic level.[1][2]

This technical guide will focus on the hypothesized primary target of this compound, the cardiac sodium channel Nav1.5, and a potential secondary target, the β1-adrenergic receptor, given the known polypharmacology of some antiarrhythmic agents.

Putative Receptor Targets for this compound

Based on its classification and the known mechanisms of similar antiarrhythmic drugs, the following receptors are proposed as primary and secondary targets for this compound in silico modeling.

  • Primary Target: Cardiac Sodium Channel (Nav1.5) : As a putative Class I antiarrhythmic, this compound is expected to bind to the pore-forming α-subunit of the Nav1.5 channel.[3][4] This interaction is thought to stabilize the inactivated state of the channel, thereby reducing the excitability of cardiomyocytes.

  • Secondary Target: β1-Adrenergic Receptor (β1AR) : Some antiarrhythmic drugs exhibit activity at adrenergic receptors. The crystal structure of the β1AR in complex with the biased agonist Bucindolol (B125097) has been resolved, providing a valuable template for docking studies of structurally similar compounds like this compound.[5]

Quantitative Binding Affinity Data (Hypothesized and Comparative)

Due to the limited availability of direct experimental data for this compound, the following table summarizes the binding affinities of the structurally and functionally similar drug, Flecainide, to its known targets. These values can serve as a benchmark for in silico predictions for this compound.

DrugReceptor TargetBinding Affinity MetricValue (µM)Citation
FlecainideNav1.5IC50 (low frequency)345[6]
FlecainideNav1.5IC50 (high frequency)7.4[6][7]
FlecainideKv1.5IC5038.14 ± 1.06[6]
FlecainidehERGIC501.49[6]
Bucindololβ1-AdrenergicKI0.0037[8]
Bucindololα1-AdrenergicKI0.12[8]

Experimental and Computational Protocols

This section provides detailed methodologies for the in silico investigation of this compound's receptor binding.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[9]

Protocol:

  • Receptor Preparation:

    • Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB). For Nav1.5, a homology model may be required, or a cryo-EM structure can be used (e.g., PDB ID: 5XRA for a related channel). For β1AR, the crystal structure with Bucindolol (PDB ID: 4G08) can be utilized.[5][10]

    • Prepare the protein using software such as AutoDockTools or Maestro (Schrödinger). This involves removing water molecules, adding polar hydrogens, and assigning charges.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or known binding pockets of similar drugs.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds.

  • Docking Simulation:

    • Use docking software such as AutoDock Vina, Glide, or GOLD.

    • Perform the docking simulation, allowing for flexible ligand conformations within the defined receptor binding site.

    • Analyze the resulting docking poses based on their binding energy scores and clustering. The pose with the lowest binding energy is typically considered the most favorable.

  • Analysis of Results:

    • Visualize the best docking pose to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the receptor residues.

    • Compare the predicted binding mode with that of known ligands for the target receptor.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.[11]

Protocol:

  • System Setup:

    • Use the best-ranked docked pose of the this compound-receptor complex as the starting structure.

    • Embed the complex in a lipid bilayer (for membrane proteins like Nav1.5 and β1AR) and solvate with an appropriate water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a molecular mechanics force field such as AMBER or CHARMM.

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to physiological temperature (310 K) under NVT (constant number of particles, volume, and temperature) ensemble.

    • Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure stable temperature and pressure.

  • Production Run:

    • Run the production MD simulation for a significant duration (e.g., 100-500 nanoseconds) to sample a wide range of conformational states.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

    • Calculate the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

    • Analyze the persistence of intermolecular interactions (e.g., hydrogen bonds) over the simulation time.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of the binding affinity.[12][13]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks for understanding this compound's action and the in silico methods used to study it.

cluster_0 This compound Action on Nav1.5 This compound This compound Nav15_Open Nav1.5 Channel (Open State) This compound->Nav15_Open Binds to Open State Nav15_Inactive Nav1.5 Channel (Inactive State) This compound->Nav15_Inactive Stabilizes Inactive State Nav15 Nav1.5 Channel (Resting State) Nav15->Nav15_Open Depolarization Nav15_Open->Nav15_Inactive Na_Influx Na+ Influx Nav15_Open->Na_Influx Reduced_Excitability Reduced Cardiac Excitability Nav15_Inactive->Reduced_Excitability Depolarization Action Potential Upstroke Na_Influx->Depolarization

Caption: Hypothesized signaling pathway of this compound at the Nav1.5 channel.

cluster_1 In Silico Drug Binding Workflow PDB 1. Protein Structure (PDB or Homology Model) Prep 3. System Preparation (Receptor & Ligand) PDB->Prep Ligand 2. Ligand Structure (this compound) Ligand->Prep Docking 4. Molecular Docking Prep->Docking MD 5. Molecular Dynamics Simulation Docking->MD Best Pose Analysis 6. Trajectory & Binding Energy Analysis MD->Analysis Results 7. Binding Mode & Affinity Prediction Analysis->Results

Caption: General experimental workflow for in silico drug binding studies.

cluster_2 This compound Interaction with β1-Adrenergic Receptor Signaling Bucainide_beta This compound Beta1AR β1-Adrenergic Receptor Bucainide_beta->Beta1AR Antagonizes Gs Gs Protein Beta1AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Increased_Contraction Increased Cardiac Contractility Ca_Channels->Increased_Contraction Agonist Norepinephrine (Agonist) Agonist->Beta1AR Activates

Caption: Putative antagonistic effect of this compound on β1-adrenergic receptor signaling.

Conclusion and Future Directions

This technical guide provides a foundational framework for initiating in silico research on this compound's receptor binding characteristics. The outlined protocols for molecular docking and molecular dynamics simulations, while based on the analysis of analogous compounds, offer a robust starting point for generating testable hypotheses. Future work should focus on obtaining experimental validation for the predicted binding modes and affinities. Techniques such as site-directed mutagenesis of the putative binding site residues, followed by electrophysiological measurements, would be invaluable in confirming the in silico findings. Furthermore, as high-resolution structures of cardiac ion channels become more readily available, these models can be refined to achieve greater accuracy. The integration of computational and experimental approaches will ultimately pave the way for a comprehensive understanding of this compound's mechanism of action and its potential as a next-generation antiarrhythmic agent.

References

An In-depth Technical Guide on the Pharmacokinetics and ADME Profile of Barucainide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core pharmacokinetic properties and the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the Class Ib antiarrhythmic drug, barucainide (B1198522). The information presented herein is synthesized from early-phase clinical trial data.

Core Pharmacokinetic Parameters

The following table summarizes the key quantitative pharmacokinetic parameters of barucainide hydrochloride following oral administration in healthy male volunteers.

ParameterValueNotes
Dose (Oral) 20 mg (initial single dose), 30-70 mg (incremental doses)Administered as barucainide hydrochloride.
Lag Time (t_lag) ~ 1 hourThe delay between administration and appearance in plasma.
Time to Peak Plasma Concentration (t_max) 2.5 hoursFollowing a 20 mg single dose.
Peak Plasma Concentration (C_max) ~ 48 ng/mLMedian concentration after a 20 mg single dose.
Volume of Distribution (V_B/f) ~ 630 LIndicates extensive tissue distribution.
Terminal Half-life (t_1/2) ~ 12.5 hours (range: 8-26 hours)Suggests a relatively slow elimination rate.
Renal Excretion (unchanged) 21% of dose (median, range: 7-28%)A portion of the drug is eliminated unchanged in the urine.
First-Pass Effect Not appreciableIn the dose range studied.

ADME Profile

Absorption

Following oral administration, barucainide hydrochloride exhibits a lag time of approximately 1 hour before it is absorbed into the systemic circulation.[1] Peak plasma concentrations are reached at a median time of 2.5 hours after a 20 mg dose.[1] The drug does not appear to undergo significant first-pass metabolism within the studied dose range.[1]

Distribution

Barucainide demonstrates an extensive distribution into tissues, as evidenced by a large apparent volume of distribution of approximately 630 liters.[1]

Metabolism

The primary route of elimination for barucainide is through metabolic processes.[1] The metabolism is noted to be dependent on the hydroxylation capacity of the individual, suggesting that cytochrome P450 enzymes are likely involved in its biotransformation.[1]

Excretion

Elimination of barucainide is predominantly metabolic. However, a notable fraction of the drug is excreted unchanged in the urine, with a median of 21% of the administered dose recovered in this manner.[1] The terminal half-life of the drug is approximately 12.5 hours, indicating a relatively slow elimination from the body.[1]

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from a Phase I clinical study involving six healthy male volunteers.[1] The study design involved the oral administration of an initial single dose of 20 mg of barucainide hydrochloride, followed by incremental doses ranging from 30 to 70 mg.[1] Plasma concentrations of barucainide were measured at various time points to determine key pharmacokinetic parameters.[1] Additionally, urine was collected to quantify the amount of unchanged drug excreted renally.[1] Cardiovascular parameters and general well-being were also monitored throughout the study.[1]

Visualizations

The following diagrams illustrate the ADME profile and the experimental workflow for the pharmacokinetic study of barucainide.

ADME_Profile cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Lag time ~1h Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Tmax ~2.5h Tissues Tissues Systemic Circulation->Tissues Vd ~630L Liver Liver Systemic Circulation->Liver Kidney Kidney Systemic Circulation->Kidney Metabolites Metabolites Liver->Metabolites Hydroxylation Metabolites->Kidney Urine Urine Kidney->Urine ~21% unchanged

Caption: ADME pathway of barucainide.

Experimental_Workflow Start Start Subject Recruitment 6 Healthy Male Volunteers Start->Subject Recruitment Dosing Oral Administration (20-70 mg Barucainide HCl) Subject Recruitment->Dosing Sample Collection Sample Collection Dosing->Sample Collection Plasma Sampling Plasma Sampling Sample Collection->Plasma Sampling Blood draws Urine Collection Urine Collection Sample Collection->Urine Collection Timed collection Analysis Analysis Plasma Sampling->Analysis Urine Collection->Analysis Plasma Concentration Analysis Plasma Concentration Analysis Analysis->Plasma Concentration Analysis Urine Excretion Analysis Urine Excretion Analysis Analysis->Urine Excretion Analysis Data Interpretation Pharmacokinetic Modeling Plasma Concentration Analysis->Data Interpretation Urine Excretion Analysis->Data Interpretation End End Data Interpretation->End

References

Preliminary Toxicity Screening of Budesonide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial search for "Bucainide" did not yield specific results. Based on the prevalence of information, this document focuses on "Budesonide," a structurally related and commonly researched corticosteroid.

Introduction

Budesonide is a potent, non-halogenated glucocorticosteroid with a high affinity for the glucocorticoid receptor.[1] It is widely used in the management of inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease.[2][3] This guide provides a comprehensive overview of the preliminary toxicity screening of Budesonide, summarizing key in vivo and in vitro findings, experimental methodologies, and known toxicological pathways.

In Vivo Toxicity Data

Acute Toxicity

Acute toxicity studies have been conducted in various animal models to determine the single-dose effects of Budesonide.

Table 1: Acute Toxicity of Budesonide

SpeciesRoute of AdministrationLD50 ValueReference
RatOral3200 mg/kg[4]
MouseOral4750 mg/kg[4]
RatSubcutaneous58.4 mg/kg[4]
RatIntraperitoneal138 mg/kg[4]

LD50: Lethal Dose, 50%

Chronic Toxicity

Long-term studies have been performed to evaluate the effects of repeated Budesonide exposure.

Table 2: Chronic Oral Toxicity of Budesonide (2-year study in rats)

DoseObservationReference
25 µg/kgIncreased incidence of primary hepatocellular tumors in male rats.[5]
50 µg/kgStatistically significant increase in the incidence of gliomas in male rats.[5]
Up to 50 µg/kgNo tumorigenicity observed in female rats.[5]

Table 3: Chronic Oral Toxicity of Budesonide (91-week study in mice)

DoseObservationReference
Up to 200 µg/kgNo treatment-related carcinogenicity.[5]

High doses in chronic toxicity studies have shown glucocorticoid-related effects, including atrophy of the thymus, adrenals, and lymph nodes, as well as gastric ulcerations and decreased white blood cell counts.[1]

Genotoxicity and Mutagenicity

Budesonide has been evaluated for its potential to cause genetic damage using a battery of standard tests.

Table 4: Genotoxicity Profile of Budesonide

AssayResultReference
Ames test (Salmonella typhimurium)Negative[1]
Mouse lymphoma forward mutation assayNegative[1]
Human lymphocyte chromosome aberration testNegative[1]
Drosophila melanogaster sex-linked recessive lethality testNegative[1]
Rat hepatocyte UDS testNegative[1]
Mouse micronucleus testNegative[1]

UDS: Unscheduled DNA Synthesis

Reproductive and Developmental Toxicity

Studies in animals have indicated potential reproductive and developmental effects.

Table 5: Reproductive and Developmental Toxicity of Budesonide

SpeciesDoseEffectsReference
RatsSubcutaneous (up to 80 µg/kg)No effect on fertility.[5]
RabbitsSubcutaneous (25 µg/kg)Teratogenic and embryocidal (fetal loss, decreased pup weights, skeletal abnormalities).[5]
RatsSubcutaneous (500 µg/kg)Teratogenic and embryocidal (fetal loss, decreased pup weights, skeletal abnormalities).[5]

Experimental Protocols

Acute Oral Toxicity Study (Rat)
  • Objective: To determine the median lethal dose (LD50) of Budesonide following a single oral administration.

  • Animals: Wistar rats.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • Budesonide is administered via oral gavage at various dose levels.

    • Animals are observed for clinical signs of toxicity and mortality for up to 14 days.

    • The LD50 is calculated using appropriate statistical methods.

Carcinogenicity Study (Rat)
  • Objective: To evaluate the tumorigenic potential of Budesonide after long-term oral administration.

  • Animals: Sprague-Dawley rats.

  • Procedure:

    • Budesonide is administered daily via the diet or gavage for 2 years.

    • Dose levels typically include a control, low, mid, and high dose.

    • Animals are monitored for clinical signs, body weight changes, and tumor development.

    • At the end of the study, a full necropsy and histopathological examination of tissues are performed.

Ames Test (Bacterial Reverse Mutation Assay)
  • Objective: To assess the mutagenic potential of Budesonide by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

  • Procedure:

    • Tester strains (e.g., TA98, TA100, TA1535, TA1537) are exposed to various concentrations of Budesonide, with and without metabolic activation (S9 mix).

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies is counted. A significant, dose-dependent increase in revertants indicates a positive result.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action of Budesonide is through its interaction with the glucocorticoid receptor, leading to anti-inflammatory effects. High systemic exposure can lead to exaggerated pharmacodynamic effects, which are the primary cause of its toxicity.

Glucocorticoid Receptor Signaling

G cluster_nucleus Cell Nucleus Budesonide Budesonide GR_complex Glucocorticoid Receptor (GR) (Cytoplasm) Budesonide->GR_complex Binds to HSP Heat Shock Proteins GR_complex->HSP Dissociates from GRE Glucocorticoid Response Element (GRE) GR_complex->GRE Translocates and binds to Nucleus Nucleus Gene_Transcription Gene Transcription (Anti-inflammatory proteins) GRE->Gene_Transcription Regulates G start Test Compound (Budesonide) s9 With/Without Metabolic Activation (S9) start->s9 ames Ames Test (S. typhimurium) results Data Analysis & Interpretation ames->results mla Mouse Lymphoma Assay (L5178Y cells) mla->results hca Chromosome Aberration (Human Lymphocytes) hca->results s9->ames s9->mla s9->hca

References

Methodological & Application

Application Notes and Protocols for Flecainide Electrophysiology Recording

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: The initial search for "bucainide" did not yield specific results. The provided information pertains to flecainide (B1672765) , a well-studied antiarrhythmic drug with significant electrophysiological effects. It is presumed that "this compound" was a typographical error.

These application notes provide a comprehensive overview of the electrophysiological effects of flecainide and detailed protocols for its study using common recording techniques. This information is intended for researchers, scientists, and drug development professionals working in the fields of cardiac electrophysiology and pharmacology.

Introduction to Flecainide and its Electrophysiological Effects

Flecainide acetate (B1210297) is a Class Ic antiarrhythmic agent used to treat a variety of supraventricular and ventricular arrhythmias.[1][2][3][4][5] Its primary mechanism of action is the blockade of fast inward sodium channels (Nav1.5) in the heart, which slows the upstroke of the cardiac action potential (Phase 0) and reduces the conduction velocity of the cardiac impulse.[1][2][6] This effect is "use-dependent," meaning the degree of sodium channel blockade increases with higher heart rates.[2][7]

Flecainide also exhibits effects on other ion channels, including the inhibition of the delayed rectifier potassium current (IKr) and the ryanodine (B192298) receptor 2 (RyR2), which is involved in calcium release from the sarcoplasmic reticulum.[1][2][4] These actions contribute to its overall antiarrhythmic and potential proarrhythmic effects.

Quantitative Data: Electrophysiological Effects of Flecainide

The following table summarizes the key quantitative effects of flecainide on cardiac electrophysiological parameters as reported in the literature.

ParameterSpecies/PreparationFlecainide ConcentrationEffectReference
Action Potential Duration (APD) Guinea pig papillary muscleUp to 10 µmol/LIncreases APD at 30% and 90% repolarization[7]
Guinea pig papillary muscle30 µmol/LShortens APD and decreases amplitude[7]
Maximal Upstroke Velocity (Vmax) Guinea pig papillary muscle10 µmol/L (at 1 Hz)Decreases by ~40%[7]
Guinea pig papillary muscle10 µmol/L (at 0.017 Hz)Nearly unchanged[7]
Conduction Human2 mg/kg IVProlongs PA, AH, and HV intervals; increases QRS duration[8][9]
Refractoriness Human2 mg/kg IVSlightly prolongs atrial and ventricular myocardial refractoriness[9]
Human2 mg/kg IVNo significant change in normal AV node refractoriness[9]

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the primary molecular targets of flecainide and its impact on the cardiac action potential.

flecainide_mechanism Nav1_5 Nav1.5 Channel (Fast Na+ Current) Phase0 Phase 0 (Depolarization) Nav1_5->Phase0 Reduces Slope IKr IKr Channel (Delayed Rectifier K+) APD_prolong Action Potential Duration Prolongation IKr->APD_prolong Contributes to RyR2 Ryanodine Receptor 2 (Ca2+ Release) Ca_release Decreased Sarcoplasmic Reticulum Ca2+ Release RyR2->Ca_release Flecainide Flecainide Flecainide->Nav1_5 Blocks Flecainide->IKr Inhibits Flecainide->RyR2 AP Cardiac Action Potential

Caption: Molecular targets of flecainide in a cardiomyocyte.

Experimental Protocols

Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol is designed to assess the effects of flecainide on specific ion channels expressed in a heterologous system (e.g., HEK293 cells) or isolated cardiomyocytes.

Objective: To determine the concentration-dependent block of a specific ion channel (e.g., Nav1.5, IKr) by flecainide.

Materials:

  • Patch-clamp rig (amplifier, digitizer, microscope)

  • Borosilicate glass capillaries

  • Microforge and puller

  • Perfusion system

  • Cells expressing the ion channel of interest

  • Extracellular solution (e.g., Tyrode's solution)

  • Intracellular solution (pipette solution)

  • Flecainide stock solution

Methodology:

  • Cell Preparation: Culture and prepare cells for recording. For isolated cardiomyocytes, enzymatic dissociation is required.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a cell with the recording pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell recording configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential appropriate for the channel of interest (e.g., -80 mV for Nav1.5).

    • Apply a series of voltage steps to elicit the ionic current. The specific voltage protocol will depend on the channel being studied.

  • Baseline Recording: Record the baseline current in the absence of flecainide.

  • Flecainide Application: Perfuse the cell with increasing concentrations of flecainide, allowing for steady-state block to be reached at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each flecainide concentration.

    • Normalize the current to the baseline recording.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

patch_clamp_workflow A Cell Preparation C Gigaohm Seal Formation A->C B Pipette Fabrication B->C D Whole-Cell Configuration C->D E Voltage-Clamp Protocol Application D->E F Baseline Current Recording E->F G Flecainide Perfusion (Increasing Concentrations) F->G H Data Acquisition G->H I IC50 Determination (Hill Plot) H->I

Caption: Workflow for patch-clamp analysis of flecainide.

Conventional Microelectrode Recording for Action Potential Analysis

This protocol is used to study the effects of flecainide on the cardiac action potential in multicellular preparations, such as papillary muscles or Purkinje fibers.

Objective: To characterize the effects of flecainide on action potential parameters (e.g., Vmax, APD, resting membrane potential).

Materials:

  • Dissecting microscope

  • Tissue bath with temperature control and superfusion system

  • Stimulator

  • Glass microelectrodes (10-30 MΩ)

  • Microelectrode amplifier

  • Data acquisition system

  • Dissected cardiac tissue (e.g., guinea pig papillary muscle)

  • Krebs-Henseleit solution

  • Flecainide stock solution

Methodology:

  • Tissue Preparation: Dissect the desired cardiac tissue and mount it in the tissue bath.

  • Superfusion: Superfuse the tissue with oxygenated Krebs-Henseleit solution at a constant temperature (e.g., 37°C).

  • Pacing: Stimulate the tissue at a constant frequency (e.g., 1 Hz) using external electrodes.

  • Microelectrode Impalement: Carefully impale a cell with a glass microelectrode to record the intracellular action potential.

  • Baseline Recording: Record stable baseline action potentials for a control period.

  • Flecainide Application: Introduce flecainide into the superfusate at the desired concentration.

  • Data Recording: Continuously record the action potentials as the drug effect reaches a steady state.

  • Data Analysis:

    • Measure the resting membrane potential, action potential amplitude, maximum upstroke velocity (Vmax), and action potential duration at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90).

    • Compare the parameters before and after flecainide application.

microelectrode_workflow A Tissue Dissection and Mounting B Superfusion with Krebs-Henseleit Solution A->B C Tissue Pacing B->C D Cellular Impalement with Microelectrode C->D E Baseline Action Potential Recording D->E F Flecainide Application via Superfusate E->F G Continuous Data Recording F->G H Analysis of Action Potential Parameters G->H

Caption: Workflow for conventional microelectrode recording.

Conclusion

The electrophysiological investigation of flecainide requires precise and well-controlled experimental techniques. The protocols outlined above provide a framework for characterizing the effects of this and other antiarrhythmic drugs on cardiac ion channels and action potentials. Careful attention to experimental detail and data analysis is crucial for obtaining reliable and reproducible results that can inform our understanding of drug action and contribute to the development of safer and more effective antiarrhythmic therapies.

References

Application Notes and Protocols for the Use of Class IC Antiarrhythmic Agents in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Bucainide": Initial searches for "this compound" revealed its existence as a chemical entity classified as an antiarrhythmic agent with the CAS number 51481-62-0. However, detailed publicly available data regarding its specific mechanism of action on ion channels and established protocols for its use in patch clamp experiments are scarce. Therefore, this document will focus on Flecainide (B1672765) , a well-characterized Class IC antiarrhythmic drug that is structurally and functionally similar to other compounds in its class. The principles, experimental designs, and protocols detailed herein for Flecainide can be readily adapted for the study of other Class IC agents like this compound.

Introduction to Flecainide

Flecainide is a potent antiarrhythmic agent used to treat a variety of cardiac arrhythmias.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels, particularly the Nav1.5 isoform, which is predominantly expressed in the heart.[1][2][3] This blockade slows the upstroke of the cardiac action potential, leading to decreased conduction velocity in the atria, ventricles, and His-Purkinje system.[3] Flecainide exhibits a "use-dependent" or "phasic" block, meaning its blocking effect is more pronounced at higher heart rates.[4] In addition to its effects on sodium channels, flecainide has also been shown to inhibit several potassium channels, including the human Ether-à-go-go-Related Gene (hERG) channel and the transient outward potassium current (Ito) mediated by Kv4.3, which can contribute to its overall electrophysiological profile.[1][5][6]

Quantitative Data: Flecainide's Effects on Ion Channels

The following table summarizes the inhibitory concentrations (IC50) of flecainide on various ion channels as determined by patch clamp experiments.

Ion ChannelSpecies/Expression SystemExperimental ConditionsIC50 ValueReference
Nav1.5 (Sodium Channel) Human (expressed in Xenopus oocytes)Tonic Block (brief depolarization)345 µM[2][3]
Human (expressed in Xenopus oocytes)Use-Dependent Block (repetitive stimulation)7.4 µM[2][3]
Human (hNav1.5)Not specified10.7 µM[7]
hERG (IKr Potassium Channel) Human (expressed in HEK293 cells)37°C1.49 µM[6][8]
Human (expressed in HEK293 cells)37°C, following pulses to +30 mV3.91 µM[9][10]
Kv4.3 (Ito Potassium Channel) Rat (ventricular myocytes)Not specified3.7 µM
Chinese Hamster Ovary (CHO) cellspH 7.47.8 µM
Chinese Hamster Ovary (CHO) cellspH 6.0125.1 µM
IK (Maintained K+ Current) Rat (ventricular myocytes)Not specified15 µM

Signaling Pathways and Experimental Workflow

Mechanism of Action of Flecainide on Nav1.5

The following diagram illustrates the state-dependent binding of Flecainide to the Nav1.5 sodium channel. Flecainide has a low affinity for the resting state of the channel but binds with high affinity to the open and inactivated states.

Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Flecainide_Bound_Open Flecainide-Bound (Open) Open->Flecainide_Bound_Open High Affinity Binding Inactivated->Resting Repolarization Flecainide_Bound_Inactivated Flecainide-Bound (Inactivated) Inactivated->Flecainide_Bound_Inactivated High Affinity Binding Flecainide Flecainide Flecainide->Open Flecainide->Inactivated

Caption: State-dependent binding of Flecainide to the Nav1.5 channel.

Experimental Workflow for Patch Clamp Analysis

This diagram outlines the typical workflow for assessing the effect of a compound like Flecainide on ion channels using the patch clamp technique.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection (e.g., HEK293 with Nav1.5) Patch_Pipette Pull & Fill Patch Pipette Cell_Culture->Patch_Pipette Solution_Prep Prepare Extracellular & Intracellular Solutions Solution_Prep->Patch_Pipette Drug_Prep Prepare Flecainide Stock and Working Solutions Drug_Application Apply Flecainide Drug_Prep->Drug_Application Cell_Selection Select Transfected Cell Patch_Pipette->Cell_Selection Seal_Formation Form Giga-ohm Seal Cell_Selection->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Recording Record Baseline Currents Whole_Cell->Recording Recording->Drug_Application Washout Washout Drug_Application->Washout Data_Acquisition Acquire Current Traces Washout->Data_Acquisition Leak_Subtraction Leak Subtraction Data_Acquisition->Leak_Subtraction Parameter_Extraction Extract Parameters (Peak Current, etc.) Leak_Subtraction->Parameter_Extraction Dose_Response Generate Dose-Response Curves & Calculate IC50 Parameter_Extraction->Dose_Response State_Dependence Analyze State-Dependence (Tonic vs. Use-dependent) Parameter_Extraction->State_Dependence

Caption: Workflow for patch clamp analysis of Flecainide effects.

Detailed Experimental Protocols

This section provides a detailed protocol for investigating the effects of Flecainide on Nav1.5 channels expressed in a mammalian cell line (e.g., HEK293) using the whole-cell patch clamp technique.

Cell Preparation
  • Cell Culture: Maintain HEK293 cells stably or transiently expressing the human Nav1.5 α-subunit in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Transfection (for transient expression): Transfect cells with the cDNA for hNav1.5 using a suitable transfection reagent. Co-transfect with a fluorescent marker (e.g., GFP) to aid in identifying transfected cells.

  • Plating for Electrophysiology: 24-48 hours post-transfection, plate the cells at a low density onto glass coverslips.

Solutions
Extracellular Solution (in mM) Intracellular Solution (in mM)
140 NaCl120 CsF
4 KCl10 CsCl
2 CaCl210 NaCl
1 MgCl210 EGTA
10 HEPES10 HEPES
10 Glucose
pH adjusted to 7.4 with NaOHpH adjusted to 7.2 with CsOH
Osmolality ~310 mOsmOsmolality ~300 mOsm

Note: Cesium (Cs+) is used in the intracellular solution to block endogenous potassium channels.

Electrophysiological Recording
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording Setup: Place a coverslip with cells into the recording chamber on an inverted microscope and perfuse with the extracellular solution.

  • Whole-Cell Configuration:

    • Approach a selected cell with the patch pipette and apply slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a giga-ohm (GΩ) seal.

    • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition: Record whole-cell currents using a patch clamp amplifier and appropriate data acquisition software. Compensate for series resistance (typically >80%) to minimize voltage errors.

Voltage Clamp Protocols

4.4.1. Tonic Block Assessment

  • Objective: To determine the effect of Flecainide on the resting state of the channel.

  • Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

    • Apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) to elicit a sodium current.

    • Repeat this pulse at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.

    • Apply different concentrations of Flecainide and measure the reduction in the peak inward current.

4.4.2. Use-Dependent Block Assessment

  • Objective: To characterize the frequency-dependent block by Flecainide.

  • Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV).

    • Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 1 Hz, 5 Hz, 10 Hz).

    • Measure the progressive decrease in the peak current during the pulse train in the presence of Flecainide.

Data Analysis

The following diagram illustrates the steps involved in analyzing the raw patch clamp data.

Raw_Data Raw Current Traces Leak_Subtraction P/N Leak Subtraction Raw_Data->Leak_Subtraction Peak_Detection Measure Peak Current Amplitude (I_peak) Leak_Subtraction->Peak_Detection Normalization Normalize to Control (I / I_control) Peak_Detection->Normalization Use_Dependence_Analysis Analyze Current Decay over Pulse Train Peak_Detection->Use_Dependence_Analysis Dose_Response Plot % Inhibition vs. [Flecainide] Normalization->Dose_Response Fit_Curve Fit with Hill Equation Dose_Response->Fit_Curve IC50_Determination Determine IC50 Fit_Curve->IC50_Determination

Caption: Data analysis pipeline for patch clamp experiments.

  • Leak Subtraction: If necessary, subtract leak currents using a P/N procedure.

  • Peak Current Measurement: Measure the peak amplitude of the inward sodium current for each voltage pulse.

  • Dose-Response Analysis:

    • Calculate the percentage of current inhibition for each concentration of Flecainide relative to the control (pre-drug) current.

    • Plot the percentage of inhibition as a function of the Flecainide concentration.

    • Fit the data with the Hill equation to determine the IC50 value and the Hill coefficient.

  • Use-Dependence Analysis:

    • For the use-dependent protocol, plot the normalized peak current as a function of the pulse number in the train.

    • Compare the rate and extent of current decay at different stimulation frequencies.

Conclusion

These application notes provide a comprehensive framework for the investigation of Class IC antiarrhythmic agents, using Flecainide as a primary example, in patch clamp experiments. The provided protocols and data analysis workflows can be adapted to study the effects of these compounds on various ion channels and to elucidate their detailed mechanisms of action. Such studies are crucial for understanding their therapeutic effects and potential proarrhythmic risks.

References

Application Notes and Protocols for Bufalin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial searches for "Bucainide" did not yield relevant results for cell culture protocols. Based on the context of the inquiry, it is likely that the intended compound was Bufalin (B1668032) , a cardiac glycoside with potent anti-cancer activity, or possibly Budesonide , a glucocorticoid with anti-inflammatory properties used in cell culture studies. This document will focus on Bufalin, for which substantial data on its effects on cancer cell lines and associated signaling pathways are available. A brief overview of Budesonide is also provided for completeness.

Bufalin: A Potent Inhibitor of Cancer Cell Proliferation

Bufalin is a cardiotonic steroid isolated from the skin and venom of toads. It has been identified as a potent small molecule inhibitor of the steroid receptor coactivators SRC-3 and SRC-1 and has demonstrated significant anti-cancer effects in various cancer cell lines.[1] It is known to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[2]

Mechanism of Action

Bufalin exerts its anti-cancer effects through the modulation of multiple signaling pathways. A primary mechanism is the inhibition of steroid receptor coactivators (SRCs), particularly SRC-3 and SRC-1.[1] This inhibition leads to the downregulation of downstream targets that are crucial for cancer cell proliferation and survival. Additionally, bufalin has been shown to impact several other critical signaling cascades:

  • Akt/mTOR Pathway: Bufalin can inactivate the Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[2]

  • JAK/STAT Pathway: It has been reported to mechanistically regulate the JAK/STAT pathway, which is often dysregulated in cancer and contributes to tumor growth and metastasis.[2]

  • Wnt/β-Catenin Pathway: Bufalin can also modulate the Wnt/β-catenin signaling pathway, another critical pathway in cancer development.[2]

  • TRAIL/TRAIL-R Pathway: Evidence suggests that bufalin can sensitize cancer cells to TRAIL-induced apoptosis by upregulating the expression of death receptors like DR4 and DR5.[2]

Data Presentation: Quantitative Effects of Bufalin on Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Bufalin in different cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)Exposure Time (hours)Assay TypeReference
MCF-7Breast Cancer< 524MTS[1]
A549Lung Cancer< 524MTS[1]
Eca109Esophageal CancerNot specifiedNot specifiedNot specified[2]
SMMC-7721Hepatocellular CarcinomaNot specifiedNot specifiedNot specified[2]
MGC803Gastric CancerNot specifiedNot specifiedNot specified[2]
T24Bladder CancerNot specifiedNot specifiedNot specified[2]

Experimental Protocols

Cell Viability Assay using MTS

This protocol is designed to assess the effect of Bufalin on the viability of cancer cell lines using a colorimetric MTS assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Bufalin (stock solution in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the desired cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Bufalin Treatment: Prepare serial dilutions of Bufalin in complete culture medium from a concentrated stock solution. The final concentrations should typically range from 0.1 nM to 1000 nM. A vehicle control (DMSO) at the same final concentration as the highest Bufalin concentration should be included.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Bufalin or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Assay: After the incubation period, add 20 µL of MTS reagent to each well.[3]

  • Incubate the plate for 1-4 hours at 37°C, protected from light.[3]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as the percentage of the absorbance of treated cells relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the cell viability against the log of the Bufalin concentration and fitting the data to a dose-response curve.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining

This protocol describes the detection of apoptosis in cells treated with Bufalin using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Bufalin

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Bufalin for the specified time.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize the cells and collect them. Also, collect the supernatant, which may contain apoptotic floating cells.

    • For suspension cells, collect the cells by centrifugation.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating a key signaling pathway affected by Bufalin and a general experimental workflow for its study in cell culture.

Bufalin_Akt_mTOR_Pathway Bufalin Bufalin Akt Akt Bufalin->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Apoptosis Apoptosis mTOR->Apoptosis Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth

Caption: Bufalin-mediated inhibition of the Akt/mTOR signaling pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7, A549) Bufalin_Treatment 2. Bufalin Treatment (Dose- and time-dependent) Cell_Culture->Bufalin_Treatment Viability_Assay 3a. Cell Viability Assay (MTS) Bufalin_Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (Annexin V/PI) Bufalin_Treatment->Apoptosis_Assay Pathway_Analysis 3c. Pathway Analysis (Western Blot, etc.) Bufalin_Treatment->Pathway_Analysis Data_Analysis 4. Data Analysis (IC50, Apoptosis %) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Pathway_Analysis->Data_Analysis

References

Application Notes and Protocols for Bucainide in Animal Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The following document addresses the request for detailed application notes and protocols on the use of bucainide in animal research models. Despite a comprehensive search for relevant data, no specific information regarding this compound dosage, pharmacokinetics, or toxicity in animal models was found in the available literature.

The majority of relevant search results pertained to flecainide (B1672765) , a structurally related antiarrhythmic agent. While information on flecainide is provided for informational purposes, it is crucial to understand that flecainide and this compound are distinct compounds, and their pharmacological properties, including effective dosages and toxicity profiles, are not interchangeable. The information on flecainide should not be used as a direct substitute for this compound in experimental design.

This compound: A Summary of Available Information

Flecainide as a Comparator: A Cursory Overview

For the purpose of illustrating the type of data required for a comprehensive protocol, and to provide context on a related compound, a brief overview of flecainide data in animal models is presented below. This information is not a guide for the use of this compound.

Table 1: Summary of Flecainide Dosage and Effects in Canine Models
Animal ModelDosage/ConcentrationRoute of AdministrationKey Observed Effects
Open-chested dogsPlasma concentrations of 0.4 to 0.7 µg/mLIntravenousSignificant prolongation of atrioventricular (AV) conduction.[1]
Open-chested dogsPlasma concentrations > 6.5 µg/mLIntravenousDelayed conduction throughout the heart's conduction system.[1]
Open-chested dogs0.5 mg/kg d,l-propranolol co-administrationIntravenousEnhanced effects on AV nodal and infranodal conduction and refractoriness.[1]
Dogs with 7-day old myocardial infarction2 mg/kgIntravenousSignificantly depressed epicardial conduction velocity and prolonged effective refractory periods.[2]
Anesthetized dogs2 and 4 mg/kgIntravenousSignificant prolongation of sinus cycle length.[3]
Canine Purkinje fibers (in vitro)10⁻⁶ to 3 x 10⁻⁵ mol/L-Concentration-dependent decrease in maximum upstroke velocity (Vmax).
Canine atrial tricuspid ring (in vitro)0.3 mg/L and 1.0 mg/L-Proarrhythmic effects observed at the lower dose, with a significant increase in the duration of reentry.[4]
Experimental Protocols for Flecainide (Illustrative Examples)

The following are generalized examples of experimental protocols that would be necessary to determine the safe and effective use of a compound like this compound. These are based on studies conducted with flecainide.

Protocol 1: In Vivo Electrophysiological Study in a Canine Model

  • Animal Preparation: Anesthetize healthy adult mongrel dogs.[5] Maintain anesthesia and monitor vital signs throughout the experiment.

  • Surgical Procedure: Perform a thoracotomy to expose the heart.

  • Electrophysiological Recordings: Place electrodes on the atria, ventricles, and His bundle to record intracardiac electrograms.

  • Drug Administration: Administer the test compound (e.g., flecainide) intravenously at escalating doses.

  • Data Collection: At each dose level, measure key electrophysiological parameters such as atrioventricular (AV) conduction time, effective refractory periods of different cardiac tissues, and the ventricular fibrillation threshold.

  • Data Analysis: Analyze the dose-dependent effects of the compound on cardiac electrophysiology.

Protocol 2: Arrhythmia Model in Small Animals

  • Animal Model: Utilize a validated arrhythmia model in a species such as the mouse.[6]

  • Arrhythmia Induction: Induce arrhythmias through programmed electrical stimulation or pharmacological agents (e.g., catecholamines).

  • Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection) prior to arrhythmia induction.

  • ECG Monitoring: Continuously monitor the electrocardiogram (ECG) to assess the incidence and duration of arrhythmias.

  • Efficacy Evaluation: Compare the arrhythmia burden in treated animals versus a control group to determine the antiarrhythmic efficacy of the compound.

Visualizing Experimental Concepts

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following are examples of how such diagrams could be created for a compound like this compound, should the necessary data become available.

experimental_workflow cluster_preclinical Preclinical Evaluation animal_model Animal Model Selection (e.g., Canine, Rodent) dose_ranging Dose-Ranging Studies animal_model->dose_ranging informs electrophysiology Electrophysiology Studies dose_ranging->electrophysiology guides arrhythmia_model Arrhythmia Efficacy Models dose_ranging->arrhythmia_model guides electrophysiology->arrhythmia_model correlates with toxicity Toxicology Assessment arrhythmia_model->toxicity informs safety

A simplified workflow for preclinical evaluation.

signaling_pathway This compound This compound SodiumChannel Voltage-gated Sodium Channel (Nav1.5) This compound->SodiumChannel blocks SodiumInflux Sodium Influx SodiumChannel->SodiumInflux inhibits Depolarization Phase 0 Depolarization SodiumInflux->Depolarization reduces Conduction Action Potential Conduction Depolarization->Conduction slows Arrhythmia Arrhythmia Suppression Conduction->Arrhythmia

Hypothesized signaling pathway for this compound.

Conclusion

The creation of detailed and reliable application notes and protocols for the use of any compound in animal research is contingent upon the availability of robust preclinical data. In the case of this compound, such data is not currently accessible through the conducted searches. Researchers and drug development professionals are strongly advised to seek out more specific, validated sources of information or to conduct preliminary dose-finding and toxicity studies before proceeding with any in vivo research involving this compound. The use of data from related but distinct compounds like flecainide as a direct substitute for this compound is scientifically unsound and could lead to erroneous results and animal welfare concerns.

References

High-Throughput Screening Assays for Bucainide Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucainide is a class Ic antiarrhythmic agent that exerts its therapeutic effects by modulating cardiac ion channels. The development of novel this compound analogs with improved efficacy and safety profiles necessitates robust high-throughput screening (HTS) methodologies. These assays are crucial for the early-stage identification and characterization of promising lead compounds, enabling rapid assessment of their potency, selectivity, and potential cardiotoxicity. This document provides detailed application notes and protocols for key HTS assays relevant to the screening of this compound analogs, focusing on their primary targets: voltage-gated sodium (NaV) and potassium (KV) channels.

The primary mechanism of action for Class Ic antiarrhythmics like this compound and its analog Flecainide (B1672765) involves the blockade of fast inward sodium channels (primarily NaV1.5 in the heart), which slows the upstroke of the cardiac action potential.[1][2][3] Additionally, these agents can affect potassium channels, such as the rapid component of the delayed rectifier potassium current (IKr), encoded by the human Ether-à-go-go-Related Gene (hERG), which is critical for cardiac repolarization.[4][5] Therefore, HTS campaigns for this compound analogs must incorporate assays that can effectively measure the activity of these key ion channels.

Data Presentation: Comparative Analysis of a Representative this compound Analog (Flecainide)

To illustrate the type of quantitative data generated from HTS assays, the following tables summarize the inhibitory potency (IC50 values) of Flecainide, a structurally and functionally similar analog of this compound, against key cardiac ion channels. This data is essential for structure-activity relationship (SAR) studies and for prioritizing compounds for further development.

Table 1: Inhibitory Potency (IC50) of Flecainide on NaV1.5 Channels

Assay TypeCell LineHolding PotentialIC50 (µM)Reference
Automated Patch ClampHEK293-120 mV5.5 ± 0.8[4]
Manual Patch ClampXenopus oocytesResting41[6]
Automated Patch ClampHEK293-95 mV-[4]

Table 2: Inhibitory Potency (IC50) of Flecainide on KV Channels

Channel TypeAssay TypeCell LineIC50 (µM)Reference
ITO (transient outward)Manual Patch ClampAdult Rat Ventricular Myocytes3.7[7]
IK (delayed rectifier)Manual Patch ClampAdult Rat Ventricular Myocytes15[7]
hERG (IKr)Fluorescence PolarizationMembrane Preparation>30 (indicative of low affinity)[8]

Key High-Throughput Screening Assays

The following sections detail the protocols for three essential HTS assays for the characterization of this compound analogs: a fluorescence-based sodium influx assay for primary screening, an automated patch clamp assay for secondary screening and detailed electrophysiological characterization, and a cardiac action potential assay using induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) for assessing integrated cellular effects.

Fluorescence-Based Sodium Influx Assay for NaV1.5

This assay is a primary HTS method to identify compounds that inhibit the NaV1.5 channel by measuring changes in intracellular sodium concentration.[9] It is a robust and scalable assay suitable for screening large compound libraries.

Signaling Pathway: NaV1.5-Mediated Sodium Influx

G cluster_membrane Cell Membrane NaV1.5 NaV1.5 Intracellular_Na Intracellular Na+ Extracellular_Na Extracellular Na+ Extracellular_Na->NaV1.5 Influx Fluorescence Increased Fluorescence Intracellular_Na->Fluorescence Detected by Sodium-Sensitive Dye Veratridine (B1662332) Veratridine (Activator) Veratridine->NaV1.5 Opens Bucainide_Analog This compound Analog (Inhibitor) Bucainide_Analog->NaV1.5 Blocks

Caption: NaV1.5 activation by veratridine leads to sodium influx and a fluorescence signal.

Experimental Workflow

G Start Start Cell_Seeding Seed CHO-NaV1.5 cells in 384-well plates Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Dye_Loading Load cells with a sodium-sensitive fluorescent dye Incubation1->Dye_Loading Incubation2 Incubate for 60-90 minutes Dye_Loading->Incubation2 Compound_Addition Add this compound analogs and controls Incubation2->Compound_Addition Incubation3 Incubate for 10-20 minutes Compound_Addition->Incubation3 Signal_Reading Measure baseline fluorescence Incubation3->Signal_Reading Stimulation Add NaV1.5 activator (e.g., Veratridine) Signal_Reading->Stimulation Kinetic_Read Measure kinetic fluorescence Stimulation->Kinetic_Read Data_Analysis Calculate % inhibition and IC50 values Kinetic_Read->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the fluorescence-based NaV1.5 sodium influx assay.

Protocol: Fluorescence-Based Sodium Influx Assay

  • Cell Line: CHO or HEK293 cells stably expressing human NaV1.5.

  • Materials:

    • Assay-ready CHO-NaV1.5 cells

    • Black, clear-bottom 384-well microplates

    • Sodium-sensitive fluorescent dye (e.g., Brilliant Sodium Assay Kit)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

    • NaV1.5 activator (e.g., Veratridine)

    • Known NaV1.5 inhibitor (e.g., Tetracaine) for positive control

    • This compound analogs dissolved in DMSO

  • Procedure:

    • Cell Seeding: Thaw and seed assay-ready CHO-NaV1.5 cells into 384-well plates at a predetermined optimal density. Incubate overnight at 37°C, 5% CO2.[9]

    • Dye Loading: Remove the culture medium and add the sodium-sensitive dye loading solution to each well. Incubate for 60-90 minutes at 37°C.[10]

    • Compound Addition: Prepare serial dilutions of this compound analogs in assay buffer. Add the compounds to the cell plate and incubate for 10-20 minutes at room temperature.[10]

    • Fluorescence Reading: Place the plate in a kinetic plate reader. Measure baseline fluorescence for a short period.

    • Channel Activation: Add a solution containing the NaV1.5 activator (e.g., veratridine) to all wells to stimulate sodium influx.

    • Data Acquisition: Immediately begin kinetic fluorescence readings for 2-5 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to positive and negative controls.

    • Generate concentration-response curves and determine the IC50 values for active compounds.

Automated Patch Clamp (APC) for NaV1.5 and hERG Channels

APC provides high-quality electrophysiological data and is considered the gold standard for ion channel research.[11][12] It is used as a secondary assay to confirm hits from primary screens, determine the mechanism of action (state-dependence), and assess selectivity against other ion channels like hERG.

G Start Start Cell_Prep Prepare single-cell suspension of NaV1.5 or hERG expressing cells Start->Cell_Prep Load_APC Load cells, intracellular/extracellular solutions, and compounds onto APC platform Cell_Prep->Load_APC Cell_Capture Automated cell capture and seal formation Load_APC->Cell_Capture Whole_Cell Establish whole-cell configuration Cell_Capture->Whole_Cell Voltage_Protocol Apply voltage protocols to elicit ion channel currents Whole_Cell->Voltage_Protocol Baseline_Recording Record baseline currents Voltage_Protocol->Baseline_Recording Compound_Application Apply this compound analogs at various concentrations Baseline_Recording->Compound_Application Post_Compound_Recording Record currents in the presence of compound Compound_Application->Post_Compound_Recording Data_Analysis Analyze current inhibition and determine IC50 Post_Compound_Recording->Data_Analysis End End Data_Analysis->End

Caption: this compound analogs modulate ion channels, altering the cardiac action potential.

Protocol: Cardiac Action Potential Assay

  • Cell Type: Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).

  • Methodology: Optical recording of action potentials using voltage-sensitive dyes or automated patch clamp in current-clamp mode.

  • Materials:

    • iPSC-CMs

    • Culture medium and appropriate plates

    • Voltage-sensitive dye (e.g., FluoVolt) or an automated patch clamp system capable of current-clamp recordings.

    • Tyrode's solution [13] * this compound analogs and control compounds

  • Procedure (Optical Method):

    • Cell Plating: Plate iPSC-CMs on appropriate plates and allow them to form a spontaneously beating syncytium.

    • Dye Loading: Load the cells with a voltage-sensitive dye according to the manufacturer's protocol.

    • Compound Addition: Add serial dilutions of this compound analogs.

    • Recording: Record the fluorescence changes over time, which correspond to the action potential.

  • Procedure (Automated Patch Clamp - Current Clamp):

    • Follow the general APC protocol but use the current-clamp mode.

    • Inject small hyperpolarizing currents to suppress spontaneous firing if necessary. [14] 3. Pace the cells at a physiological frequency (e.g., 1 Hz).

    • Record action potentials before and after the application of this compound analogs.

  • Data Analysis:

    • Measure key action potential parameters:

      • Action Potential Duration at 50% and 90% repolarization (APD50, APD90)

      • Maximum upstroke velocity (Vmax)

      • Resting membrane potential

    • Analyze for proarrhythmic events such as early afterdepolarizations (EADs).

Conclusion

The high-throughput screening assays detailed in these application notes provide a comprehensive framework for the discovery and characterization of novel this compound analogs. The integration of fluorescence-based primary screening, automated patch clamp for detailed electrophysiological profiling, and iPSC-cardiomyocyte-based assays for assessing integrated cellular effects enables a robust and efficient drug discovery cascade. This multi-assay approach facilitates the identification of potent and selective ion channel modulators while also providing early insights into potential cardiotoxicity, ultimately accelerating the development of safer and more effective antiarrhythmic therapies.

References

Application Notes & Protocols for the Quantification of Bucainide in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucainide is a class Ic antiarrhythmic agent, structurally related to flecainide (B1672765), used in the management of cardiac arrhythmias.[1][2] Accurate quantification of its concentration in various tissues is crucial for pharmacokinetic studies, toxicological assessments, and understanding its therapeutic and adverse effects. This document provides detailed application notes and protocols for the analytical quantification of this compound in tissue samples, primarily adapting methodologies developed for the structurally similar compound, flecainide, due to the limited availability of specific methods for this compound. The protocols described herein focus on sample preparation using solid-phase extraction (SPE) and liquid-liquid extraction (LLE), followed by analysis using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for method development.

PropertyValue
Molecular FormulaC₂₁H₃₅N₃
Molecular Weight329.52 g/mol
StereochemistryAchiral
InChIKeyWRNQYBXJRPAGNS-UHFFFAOYSA-N

(Data sourced from GSRS)[3]

Quantitative Data Summary

The following tables summarize representative quantitative data from validated methods for flecainide in biological matrices. These values can serve as a benchmark for the development and validation of a this compound quantification method.

Table 1: HPLC-DAD Method Performance for Flecainide in Biological Samples

ParameterBloodUrine
Limit of Detection (LOD)2 - 8 µg/L4 - 6 µg/L
Recovery~100%~100%
LinearityNot SpecifiedNot Specified

(Adapted from Lambert et al. Note: Tissue recoveries were noted to be lower but with acceptable coefficients of variation.)[4]

Table 2: LC-MS/MS Method Performance for Flecainide in Rat Plasma

ParameterValue
Lower Limit of Quantification (LLOQ)1.01 ng/mL
Linearity Range1.01 - 506.04 ng/mL
Intra-run Precision (% CV)2.6 - 6.9%
Inter-run Precision (% CV)5.0 - 5.7%
Overall Recovery72.13%

(Data from Dattula et al.)[5]

Experimental Protocols

Tissue Sample Homogenization

This is a general preparatory step for both SPE and LLE protocols.

Materials:

  • Tissue sample (e.g., liver, kidney, heart, lung)

  • Phosphate (B84403) buffer (pH 6.8)

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Centrifuge

Protocol:

  • Weigh a portion of the frozen tissue sample (e.g., 1 gram).

  • Add a 3-fold volume (w/v) of cold phosphate buffer (pH 6.8).

  • Homogenize the tissue until a uniform consistency is achieved.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant for the extraction procedure.

Solid-Phase Extraction (SPE) Protocol

This method is adapted from a procedure for flecainide and is suitable for cleaning up complex tissue matrices.[4][6]

Materials:

  • Tissue homogenate supernatant

  • Internal Standard (IS) solution (e.g., a structural analog of this compound)

  • Phosphate buffer (pH 6.8)

  • Methanol (B129727) (HPLC grade)

  • Ammonium (B1175870) hydroxide (B78521)

  • Dichloromethane

  • Isopropanol

  • RP-C18 SPE cartridges

  • SPE vacuum manifold

  • Nitrogen evaporator

Protocol:

  • Sample Pre-treatment: To 1 mL of tissue homogenate supernatant, add the internal standard.

  • Conditioning: Condition the RP-C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of phosphate buffer (pH 6.8). Do not allow the cartridge to dry.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a methanol/water mixture (e.g., 50:50, v/v) to remove hydrophilic interferences.

  • Elution: Elute this compound and the IS with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (e.g., 78:20:2, v/v/v).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the HPLC analysis.

Liquid-Liquid Extraction (LLE) Protocol

This method is adapted from an LC-MS/MS procedure for flecainide in plasma and offers a simpler alternative to SPE.[5]

Materials:

  • Tissue homogenate supernatant

  • Internal Standard (IS) solution

  • Methyl tert-butyl ether (MTBE) or another suitable organic solvent

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Sample Pre-treatment: To 500 µL of tissue homogenate supernatant in a centrifuge tube, add the internal standard.

  • Extraction: Add 2 mL of MTBE.

  • Mixing: Vortex the mixture vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Analytical Instrumentation and Conditions

HPLC-DAD Method (Adapted from Flecainide Analysis)
  • Column: Hypersil BDS phenyl, 53 x 7.0 mm, 3 µm particle size[4][7]

  • Mobile Phase: Gradient elution with a mixture of water, methanol, and 1.5M ammonium acetate[4][7]

  • Flow Rate: 1.5 mL/min[7]

  • Detection Wavelength: 230 nm[7]

  • Injection Volume: 50 µL[7]

LC-MS/MS Method (Adapted from Flecainide Analysis)
  • Column: Zorbax-SB C18, 4.6 x 75 mm, 3.5 µm particle size[5]

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (40:60, v/v)[5]

  • Flow Rate: 0.6 mL/min[5]

  • Injection Volume: 10 µL[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions: To be determined for this compound and the chosen internal standard. For flecainide, representative transitions can be used as a starting point.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis tissue Tissue Collection homogenize Homogenization (in Phosphate Buffer) tissue->homogenize centrifuge1 Centrifugation homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe lle Liquid-Liquid Extraction (LLE) supernatant->lle hplc HPLC-DAD or LC-MS/MS spe->hplc lle->hplc data Data Acquisition & Processing hplc->data quant Quantification data->quant

Caption: Analytical workflow for this compound quantification in tissue.

spe_protocol start Start: SPE Cartridge condition 1. Condition (Methanol, Buffer) start->condition load 2. Load Sample condition->load Activate Sorbent wash 3. Wash (Water, MeOH/H2O) load->wash Bind Analyte elute 4. Elute (Dichloromethane/Isopropanol/ Ammonium Hydroxide) wash->elute Remove Interferences dry 5. Evaporate to Dryness elute->dry Collect Analyte reconstitute 6. Reconstitute (in Mobile Phase) dry->reconstitute end Inject for Analysis reconstitute->end

Caption: Detailed steps of the Solid-Phase Extraction (SPE) protocol.

References

Preclinical Administration of Antiarrhythmic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search for preclinical studies on Bucainide, no specific data regarding its administration routes, pharmacokinetics, or pharmacodynamics in animal models were found in the available literature. Therefore, this document provides a generalized overview of preclinical administration routes and protocols for antiarrhythmic drugs, drawing upon established methodologies and data from similar agents. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Preclinical Evaluation of Antiarrhythmic Drugs

The preclinical assessment of antiarrhythmic drugs is a critical phase in drug development, aimed at evaluating the efficacy, safety, pharmacokinetics, and pharmacodynamics of a compound before human trials.[1] This process involves a series of in vitro and in vivo studies to characterize the drug's profile and identify a potential therapeutic window. A key aspect of in vivo studies is determining the most effective and safe route of administration. Common routes explored in preclinical animal models include intravenous, oral, and, in some cases, inhalation.

Common Administration Routes in Preclinical Studies

The choice of administration route in preclinical studies is influenced by the drug's physicochemical properties, the intended clinical application, and the animal model being used. The primary goals are to achieve systemic exposure and to model the intended human route of administration as closely as possible.

Intravenous (IV) Administration

Intravenous administration is frequently used in early preclinical studies to ensure 100% bioavailability and to rapidly achieve therapeutic plasma concentrations. This route allows for precise control over the dose and administration rate, which is crucial for assessing the dose-response relationship and for safety pharmacology studies.

Oral (PO) Administration

For drugs intended for chronic use, oral administration is the most common and convenient route. Preclinical oral studies are essential to determine the drug's oral bioavailability, absorption rate, and the impact of the first-pass metabolism.[2] These studies often involve administering the drug via oral gavage in rodents or capsules in larger animals like dogs.

Other Administration Routes

Depending on the therapeutic target, other routes like inhalation may be explored. For instance, inhaled corticosteroids like budesonide (B1683875) are used to target inflammation in the lungs directly.[3][4]

Quantitative Data Summary

The following tables summarize typical pharmacokinetic parameters that are evaluated for antiarrhythmic drugs in preclinical studies. The data presented here are illustrative and based on findings for other cardiac drugs due to the absence of specific data for this compound.

Table 1: Illustrative Pharmacokinetic Parameters of an Investigational Antiarrhythmic Agent Following Intravenous Administration in Dogs.

ParameterUnitValue (Mean ± SD)
Dosemg/kg1
Cmaxng/mL250 ± 50
Tmaxh0.1
AUC(0-inf)ng·h/mL500 ± 100
t1/2h2.5 ± 0.5
CLL/h/kg2.0 ± 0.4
VdL/kg7.1 ± 1.2

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Table 2: Illustrative Pharmacokinetic Parameters of an Investigational Antiarrhythmic Agent Following Oral Administration in Rats.

ParameterUnitValue (Mean ± SD)
Dosemg/kg10
Cmaxng/mL80 ± 20
Tmaxh1.5 ± 0.5
AUC(0-inf)ng·h/mL400 ± 90
t1/2h3.0 ± 0.7
Bioavailability (F)%40 ± 10

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized protocols for intravenous and oral administration of a test compound in common animal models.

Protocol for Intravenous Administration in Dogs

Objective: To determine the pharmacokinetic profile of a test compound following a single intravenous bolus dose in beagle dogs.

Materials:

  • Test compound solution (sterile, appropriate vehicle)

  • Beagle dogs (male and female, specific pathogen-free)

  • Catheters (for dosing and blood collection)

  • Syringes and needles

  • Blood collection tubes (e.g., containing EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Fast the dogs overnight with free access to water. Record the body weight of each animal. Place catheters in a suitable vein (e.g., cephalic vein) for drug administration and in another vein (e.g., jugular vein) for blood sampling.

  • Dosing: Administer the test compound as a single intravenous bolus injection over a fixed period (e.g., 1-2 minutes).

  • Blood Sampling: Collect blood samples (e.g., 1-2 mL) at predefined time points: pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of the test compound using a validated analytical method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.

Protocol for Oral Administration in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a test compound following a single oral gavage dose in Sprague-Dawley rats.

Materials:

  • Test compound formulation (e.g., suspension, solution)

  • Sprague-Dawley rats (male and female)

  • Oral gavage needles

  • Syringes

  • Blood collection supplies (e.g., capillary tubes, collection tubes)

  • Anesthesia (if required for blood collection)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Fast the rats overnight with free access to water. Record the body weight of each animal.

  • Dosing: Administer the test compound formulation via oral gavage at a specified volume-to-weight ratio.

  • Blood Sampling: Collect blood samples (e.g., from the tail vein or via cardiac puncture at termination) at predefined time points: pre-dose, and at 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the test compound concentration in plasma samples.

  • Data Analysis: Calculate pharmacokinetic parameters and determine oral bioavailability by comparing the AUC from the oral dose to that from a separate intravenous dose.

Visualization of Key Processes

Diagrams can help visualize complex experimental workflows and signaling pathways.

Experimental_Workflow_IV_Administration cluster_pre_administration Pre-Administration cluster_administration Administration cluster_post_administration Post-Administration Animal_Prep Animal Preparation (Fasting, Catheterization) Dosing Intravenous Dosing Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep Sample_Analysis LC-MS/MS Analysis Plasma_Prep->Sample_Analysis Data_Analysis Pharmacokinetic Analysis Sample_Analysis->Data_Analysis

Workflow for Intravenous Pharmacokinetic Study.

Oral_Absorption_Pathway cluster_GI_Tract Gastrointestinal Tract cluster_Circulation Systemic Circulation cluster_Excretion Elimination Oral_Admin Oral Administration Dissolution Drug Dissolution in GI Fluids Oral_Admin->Dissolution Absorption Absorption across Intestinal Epithelium Dissolution->Absorption Portal_Vein Portal Vein Absorption->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circ Systemic Circulation Liver->Systemic_Circ Bioavailable Drug Metabolism Metabolism Systemic_Circ->Metabolism Excretion Excretion Systemic_Circ->Excretion

Pathway of an Orally Administered Drug.

References

Application Notes: Fluorescent Labeling of Bucainide for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bucainide is a small molecule with the chemical formula C21H35N3. While its specific biological targets and mechanism of action are not extensively documented in public literature, its structure suggests potential interactions with biological systems that are of interest in drug development and chemical biology. Fluorescent labeling of this compound provides a powerful tool for researchers to visualize its subcellular localization, track its uptake and distribution in living cells, and potentially identify its molecular targets.[] This document provides detailed protocols for the covalent labeling of this compound with a fluorescent dye and its subsequent application in cellular imaging.

The proposed labeling strategy involves the conjugation of an amine-reactive fluorescent dye to the secondary amine on the N-hexyl chain of this compound. This site is chosen to minimize potential interference with the core pharmacophore. The N-hydroxysuccinimide (NHS) ester chemistry is employed due to its efficiency in reacting with secondary amines under mild, biocompatible conditions to form a stable amide bond.[2]

Analysis of this compound's Structure for Labeling

The chemical structure of this compound (SMILES: CCCCCCN1CCN(CC1)C(=NCC(C)C)c2ccccc2) contains a secondary amine within the N-hexyl group attached to the piperazine (B1678402) ring. This amine serves as a suitable target for covalent modification with an amine-reactive fluorophore, such as an NHS ester.

Proposed Chemical Labeling Strategy

The diagram below illustrates the general reaction scheme for labeling this compound with an NHS-ester functionalized fluorophore.

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions This compound This compound C21H35N3 Secondary Amine Labeled_this compound Fluorescently Labeled this compound This compound-Amide-Fluorophore Stable Amide Bond This compound:f0->Labeled_this compound:f0 Reaction Fluorophore NHS-Ester Fluorophore R-CO-O-NHS Amine-Reactive Group Fluorophore:f0->Labeled_this compound:f0 Conditions pH 8.3-8.5 Room Temperature Anhydrous DMSO or DMF Conditions->Labeled_this compound G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells on Imaging Dish B Prepare Fluorescent This compound Solution C Wash Cells with PBS A->C B->C D Incubate Cells with Probe (37°C, 15-60 min) C->D E Wash to Remove Unbound Probe D->E F Acquire Images (Fluorescence Microscope) E->F G Image Processing and Analysis F->G G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor Target Receptor Pathway Downstream Signaling Cascade Receptor->Pathway Activation This compound Fluorescent This compound This compound->Receptor Binding Response Cellular Response (e.g., Ion Flux, Gene Expression) Pathway->Response

References

Application Notes and Protocols for Studying the Genetic Basis of Flecainide Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide (B1672765) is a Class Ic antiarrhythmic agent used to treat a variety of tachyarrhythmias.[1] Its therapeutic efficacy and safety are significantly influenced by an individual's genetic makeup. This document provides detailed application notes and experimental protocols for investigating the pharmacogenetics of flecainide, with a focus on two key areas: its metabolism by cytochrome P450 2D6 (CYP2D6) and its interaction with the cardiac sodium channel Nav1.5, encoded by the SCN5A gene. Understanding these genetic influences is crucial for optimizing flecainide therapy and developing safer and more effective antiarrhythmic drugs.

Genetic Models for Studying Flecainide Effects

The response to flecainide is primarily modulated by genetic variations in two key genes:

  • CYP2D6 : This gene encodes the primary enzyme responsible for flecainide metabolism.[2][3] Polymorphisms in CYP2D6 can lead to different metabolizer phenotypes, including poor, intermediate, extensive (normal), and ultra-rapid metabolizers.[2] These phenotypes directly impact flecainide plasma concentrations and, consequently, the risk of adverse effects.[4]

  • SCN5A : This gene encodes the alpha subunit of the cardiac sodium channel Nav1.5, the primary target of flecainide.[5][6] Mutations in SCN5A can alter the channel's sensitivity to flecainide, affecting the drug's efficacy in treating arrhythmias.[5][6]

Data Presentation: Quantitative Effects of Genetic Variants on Flecainide Pharmacokinetics and Pharmacodynamics

The following tables summarize the quantitative impact of CYP2D6 and SCN5A genetic variants on the pharmacokinetics and pharmacodynamics of flecainide.

Table 1: Influence of CYP2D6 Metabolizer Status on Flecainide Pharmacokinetics

CYP2D6 PhenotypeAllele ExamplesEffect on Flecainide MetabolismOral Clearance (CL/F) vs. Extensive MetabolizersRecommended Dose Adjustment
Ultra-Rapid Metabolizer (UM) Gene duplication (1xN, *2xN)Increased metabolism, lower plasma concentrationsIncreasedConsider alternative drug; therapeutic drug monitoring recommended.
Extensive (Normal) Metabolizer (EM) 1/1, *1/2Normal metabolismBaselineStandard dosing.
Intermediate Metabolizer (IM) 1/10, 1/41, 10/10Reduced metabolism, higher plasma concentrations21% decrease[4]Reduce dose to 75% of standard dose.[7]
Poor Metabolizer (PM) 3/4, 4/4, 5/5Significantly reduced metabolism, high risk of toxicity42% decrease[4]Reduce dose by 50%.[7]

Table 2: Influence of SCN5A Variants on Flecainide Efficacy

SCN5A VariantAssociated ConditionEffect on Nav1.5 ChannelEffect of Flecainide on QTc IntervalClinical Implications
D1790G Long QT Syndrome Type 3 (LQT3)Impaired inactivation, leading to a gain-of-functionSignificant shortening (e.g., from 517 ms (B15284909) to 468 ms)[5][6]Flecainide may be an effective therapeutic option.[5][6]
ΔKPQ Long QT Syndrome Type 3 (LQT3)Dispersed and long-lasting burst reopeningsSignificant shortening (by an average of 27.1 ms compared to placebo)Low-dose flecainide can be beneficial.
M1875T Familial Atrial FibrillationIncreased peak sodium current (gain-of-function)Reduced effect on conduction slowing compared to wildtype[8][9]May explain variable effectiveness in some AF patients.[9]
1795insD LQT3 and Brugada SyndromeModified inactivation gatingPotentiated tonic block (39.4% vs 16.8% in wildtype)[10]Increased sensitivity to flecainide, potential for proarrhythmia.[10]

Experimental Protocols

Protocol 1: CYP2D6 Genotyping Using a PCR-Based Method

This protocol describes a method for identifying common CYP2D6 alleles associated with altered flecainide metabolism using Polymerase Chain Reaction (PCR) and Restriction Fragment Length Polymorphism (RFLP) analysis.

1. DNA Extraction:

  • Extract genomic DNA from whole blood or saliva samples using a commercially available DNA extraction kit, following the manufacturer's instructions.
  • Assess DNA quality and quantity using spectrophotometry (A260/A280 ratio) and fluorometry.

2. Long-Range PCR (XL-PCR) for Gene Deletion and Duplication Screening:

  • Perform an initial XL-PCR to amplify a large fragment of the CYP2D6 gene. This allows for the detection of the CYP2D65 (gene deletion) and gene duplications.[11][12]
  • Primer Sequences:
  • Forward: 5'-GTTTCCCAAACAGCTCAATCTCT-3'
  • Reverse: 5'-AAGAGCTTCTGGCTGGATGT-3'
  • PCR Cycling Conditions: [11]
  • Initial denaturation: 94°C for 2 minutes
  • 10 cycles of: 95°C for 20 seconds, 68°C for 4 minutes
  • 20 cycles of: 95°C for 20 seconds, 68°C for 4 minutes (with a 5-second extension per cycle)
  • Final extension: 68°C for 7 minutes
  • Analyze the PCR products on a 0.8% agarose (B213101) gel. The presence of a 3.5 kb fragment indicates a gene deletion or duplication.[11][12]

3. Nested PCR for Specific Allele Detection:

  • Use the XL-PCR product as a template for subsequent nested PCR reactions to identify specific single nucleotide polymorphisms (SNPs) characteristic of different CYP2D6 alleles (e.g., *3, 4, 10, 41).[11][12]
  • **Example for CYP2D64 (G1846A):
  • Primer Sequences:
  • Forward: 5'-AGGAGCAGTGGGAGTGGGTG-3'
  • Reverse: 5'-AGGGGAGGTGAGGAGGAGGA-3'
  • PCR Cycling Conditions: [11]
  • Initial denaturation: 94°C for 1 minute
  • 30 cycles of: 94°C for 10 seconds, 65°C for 20 seconds, 72°C for 20 seconds
  • Final extension: 72°C for 7 minutes

4. Restriction Fragment Length Polymorphism (RFLP) Analysis:

  • Digest the nested PCR products with the appropriate restriction enzyme. For CYP2D64, use the enzyme BstNI.[11]
  • Incubate the digestion reaction overnight according to the enzyme manufacturer's protocol.[11]
  • Analyze the digested products on a 3% agarose gel. The presence or absence of restriction sites will reveal the genotype.[11]

5. Allele and Phenotype Assignment:

  • Based on the combination of detected SNPs and gene copy number variations, assign the CYP2D6 alleles and diplotypes.
  • Translate the genotype into a predicted metabolizer phenotype (PM, IM, EM, UM) using established guidelines.

Protocol 2: In Vitro Assessment of Flecainide Effects on Nav1.5 Channels Using Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for evaluating the effects of flecainide on the function of the cardiac sodium channel Nav1.5 expressed in a mammalian cell line (e.g., HEK293 cells).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Transiently transfect the cells with a plasmid containing the cDNA for the human SCN5A gene (encoding Nav1.5) using a suitable transfection reagent. Co-transfection with a marker gene (e.g., GFP) can aid in identifying transfected cells.

2. Electrophysiological Recording:

  • Prepare borosilicate glass micropipettes with a resistance of 1-3 MΩ when filled with the intracellular solution.[13]
  • Solutions:
  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
  • Establish a whole-cell patch-clamp configuration on a transfected cell.[13]
  • Use a patch-clamp amplifier and data acquisition software to control the membrane potential and record the resulting sodium currents.[13]

3. Voltage-Clamp Protocols:

  • Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, apply depolarizing voltage steps in 10 mV increments to elicit sodium currents and determine the voltage-dependence of channel activation.
  • Steady-State Inactivation: Apply a series of pre-pulses to various potentials before a test pulse to a depolarized potential to determine the voltage-dependence of steady-state inactivation.
  • Recovery from Inactivation: Use a two-pulse protocol where the time interval between two depolarizing pulses is varied to measure the time course of recovery from inactivation.[14]
  • Use-Dependent Block: Apply a train of depolarizing pulses at a physiological frequency (e.g., 1-5 Hz) to assess the use-dependent block of the sodium channels by flecainide.[14]

4. Drug Application:

  • Prepare stock solutions of flecainide in a suitable solvent (e.g., water or DMSO).
  • Perfuse the recording chamber with the extracellular solution containing various concentrations of flecainide.

5. Data Analysis:

  • Measure the peak sodium current amplitude, time course of current decay, and gating parameters (e.g., half-maximal activation and inactivation voltages) in the absence and presence of flecainide.
  • Construct concentration-response curves to determine the IC₅₀ of flecainide for blocking the Nav1.5 channel.
  • Analyze the effects of flecainide on the different gating states of the channel to understand its mechanism of action.

Mandatory Visualizations

Flecainide_Metabolism_Pathway cluster_liver Liver Metabolism Flecainide Flecainide Excretion Renal Excretion Flecainide->Excretion ~30% Unchanged CYP2D6 CYP2D6 (Major Pathway) Flecainide->CYP2D6 Metabolism CYP1A2 CYP1A2 (Minor Pathway) Flecainide->CYP1A2 Metabolism MODF m-O-dealkylated flecainide (MODF) (Inactive Metabolite) MODLF m-O-dealkylated lactam of flecainide (MODLF) (Inactive Metabolite) MODF->MODLF MODLF->Excretion CYP2D6->MODF CYP1A2->MODF

Caption: Flecainide metabolism pathway.

Flecainide_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte Flecainide Flecainide Nav15 Nav1.5 (SCN5A) Fast Na+ Current (INa) Flecainide->Nav15 Blocks IKr IKr Delayed Rectifier K+ Current Flecainide->IKr Inhibits RyR2 RyR2 Ca2+ Release from SR Flecainide->RyR2 Blocks Arrhythmia Arrhythmia Flecainide->Arrhythmia Suppresses ActionPotential Action Potential Nav15->ActionPotential Depolarization IKr->ActionPotential Repolarization RyR2->ActionPotential Ca2+ induced Ca2+ release Conduction Cardiac Conduction ActionPotential->Conduction Conduction->Arrhythmia Abnormalities lead to

Caption: Flecainide's mechanism of action in a cardiomyocyte.

Experimental_Workflow_CYP2D6 start Start sample Collect Blood/Saliva Sample start->sample dna_extraction Genomic DNA Extraction sample->dna_extraction xl_pcr XL-PCR for Deletion/Duplication dna_extraction->xl_pcr nested_pcr Nested PCR for Specific Alleles xl_pcr->nested_pcr rflp RFLP Analysis nested_pcr->rflp genotype Genotype Assignment rflp->genotype phenotype Phenotype Prediction genotype->phenotype end End phenotype->end

Caption: Workflow for CYP2D6 genotyping.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Bucainide Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome potential solubility challenges with Bucainide during in vitro experiments. The following guidance is based on established methods for handling poorly soluble compounds and should be adapted as needed for your specific experimental setup.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound and other poorly soluble compounds in vitro.

Q1: My this compound, dissolved in DMSO, precipitated when I added it to my aqueous cell culture medium. What should I do?

A1: Precipitation upon addition to an aqueous solution is a common issue with hydrophobic compounds. Here are several steps you can take to troubleshoot this problem:

  • Reduce the final concentration of this compound: The most straightforward approach is to lower the final working concentration of the compound in your assay. It's possible that the desired concentration exceeds its solubility limit in the final aqueous buffer.

  • Optimize the dilution process: The way you dilute your DMSO stock can significantly impact solubility.

    • Add the DMSO stock to the aqueous buffer, not the other way around. [1]

    • Ensure rapid and vigorous mixing (e.g., vortexing or pipetting) immediately after adding the DMSO stock to the aqueous solution to promote dispersion and prevent localized high concentrations that can lead to precipitation.[1]

    • Pre-warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility.[1]

  • Lower the final DMSO concentration: While DMSO is an excellent solvent for many nonpolar compounds, high concentrations can be toxic to cells and can also cause the compound to precipitate out of the aqueous solution.[2][3] Aim for a final DMSO concentration of ≤ 0.1% in your working solution.[1]

  • Use a co-solvent or surfactant: In some cases, the addition of a small amount of a co-solvent or a non-ionic surfactant to the aqueous buffer can help maintain the solubility of your compound.

    • Common co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[1]

    • For enzyme assays, detergents like Tween-20 or Triton X-100 (at concentrations of 0.01 - 0.05%) can be beneficial. However, these are generally not suitable for cell-based assays as they can be cytotoxic.[4]

  • Adjust the pH of the buffer: If this compound has ionizable groups, adjusting the pH of your aqueous buffer may improve its solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[1]

Q2: I'm seeing inconsistent results in my assay, which I suspect might be due to this compound solubility issues. How can I confirm this?

A2: Inconsistent results are a hallmark of solubility problems. Here's how you can investigate:

  • Visual inspection: Carefully inspect your working solutions for any signs of precipitation. This can be subtle, appearing as a faint cloudiness or fine particles. Checking under a microscope can be helpful.

  • Centrifugation: Centrifuge your working solution at a high speed. If the compound is precipitating, you will see a pellet at the bottom of the tube. You can then measure the concentration of the compound in the supernatant to determine the actual soluble concentration.

  • Solubility testing: Perform a simple solubility test by preparing a series of dilutions of your this compound stock in your final assay buffer. Allow them to equilibrate and then visually or instrumentally assess the highest concentration that remains in solution.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing a stock solution of this compound?

A1: For many poorly water-soluble compounds, Dimethyl sulfoxide (B87167) (DMSO) is the solvent of choice for preparing high-concentration stock solutions.[2][3] It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar molecules.[2][3] For some compounds, other organic solvents like ethanol or dimethylformamide (DMF) may also be suitable.[5] It is recommended to consult the manufacturer's datasheet for this compound for any specific solvent recommendations.

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve accurately weighing the compound, calculating the required volume of DMSO for the desired concentration, and ensuring complete dissolution, possibly with the aid of gentle warming or sonication.[1]

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in cell-based assays should be kept as low as possible, typically at or below 0.1%.[1] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: Can I store my this compound stock solution at room temperature?

A4: It is generally recommended to store stock solutions of compounds dissolved in DMSO at -20°C or -80°C in small aliquots to prevent degradation and avoid repeated freeze-thaw cycles.[1] Always refer to the manufacturer's instructions for specific storage conditions for this compound.

Quantitative Data Summary

Solvent/Buffer SystemSolubilityNotes
Distilled Water~28 µg/mL[6]Practically insoluble.[6]
Phosphate Buffer (pH 6.8)~0.043 mg/mL[6]Poorly soluble.
Ethanol~10 mg/mL[5][7]Soluble.[5][7]
DMSO~25 mg/mL[5]Soluble.[5]
Dimethyl Formamide (DMF)~20 mg/mL[5]Soluble.[5]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[5]Sparingly soluble.[5]

Note: The solubility values provided are for Budesonide and are for illustrative purposes only. The actual solubility of this compound will need to be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.[1]

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, you can use one of the following methods:

    • Sonication: Place the vial in a water bath sonicator for 5-10 minutes.[1]

    • Gentle Warming: Gently warm the solution to 37°C.[1] Be cautious, as prolonged exposure to heat can degrade some compounds.

  • Storage: Once the this compound is completely dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Prepare Intermediate Dilutions (if necessary): From your 10 mM stock solution in DMSO, you may need to prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[1]

  • Prepare Final Aqueous Solution:

    • Pre-warm your aqueous buffer (e.g., cell culture medium) to the desired temperature (e.g., 37°C).

    • Add a small volume of the appropriate DMSO stock or intermediate dilution to the pre-warmed aqueous buffer. Crucially, always add the DMSO solution to the aqueous buffer and not the reverse. [1]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which helps to prevent precipitation.[1]

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).[1]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store add_stock Add DMSO Stock to Buffer store->add_stock Use Aliquot prewarm Pre-warm Aqueous Buffer prewarm->add_stock mix Vortex Immediately add_stock->mix use Use in Assay mix->use

Caption: Workflow for preparing this compound working solutions.

troubleshooting_workflow start Precipitation Observed in Aqueous Working Solution? concentration Is the final concentration high? start->concentration Yes dilution Was the dilution procedure optimal? concentration->dilution No lower_conc Lower the final concentration. concentration->lower_conc Yes add_dmso_to_buffer Add DMSO stock to buffer (not the reverse). dilution->add_dmso_to_buffer No mix_vigorously Mix vigorously and immediately. dilution->mix_vigorously No prewarm_buffer Try pre-warming the buffer. dilution->prewarm_buffer No check_dmso Is final DMSO conc. > 0.1%? add_dmso_to_buffer->check_dmso mix_vigorously->check_dmso prewarm_buffer->check_dmso lower_dmso Reduce final DMSO concentration. check_dmso->lower_dmso Yes consider_cosolvent Consider co-solvents (non-cellular) or pH adjustment. check_dmso->consider_cosolvent No

References

Technical Support Center: Stabilizing Bucainide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and stabilization of Bucainide solutions for long-term experiments. Due to the limited publicly available stability data specific to this compound, this guide is based on the chemical properties of its functional groups—a tertiary amine within a piperazine (B1678402) ring and a secondary amide linkage—and general principles of pharmaceutical science. It is crucial to perform compound-specific stability studies to confirm these recommendations for your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and what are its key functional groups?

A1: this compound has the chemical formula C₂₁H₃₅N₃. Its structure includes a tertiary amine within a piperazine ring, a secondary amine as part of an amide linkage, an aromatic ring, and a hexyl chain.[1] The presence of the amine and amide groups are critical considerations for its stability.

Q2: What are the likely degradation pathways for this compound in solution?

A2: Based on its functional groups, this compound is potentially susceptible to two primary degradation pathways:

  • Hydrolysis: The amide bond can be hydrolyzed, especially under strong acidic or basic conditions, breaking the molecule into a carboxylic acid and an amine. Amides are generally more resistant to hydrolysis than esters.[2][3]

  • Oxidation: The tertiary amine in the piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products. This can be catalyzed by light, heat, and the presence of metal ions.

Q3: How should I prepare a stock solution of this compound?

A3: The solubility of this compound is not widely reported. For amine-containing compounds, solubility is often pH-dependent. This compound is likely more soluble in acidic solutions where the amine groups are protonated. It is recommended to start with common laboratory solvents such as DMSO for the initial stock solution. For aqueous solutions, consider using a buffer system, starting in the acidic to neutral pH range.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To minimize degradation, this compound solutions should be stored:

  • At low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended.

  • Protected from light: Use amber vials or wrap containers in foil to prevent photolytic degradation.

  • Under an inert atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidation.

Q5: How can I improve the stability of my this compound solution for a long-term experiment?

A5: Consider the following to enhance stability:

  • pH control: Buffer the solution to a pH where this compound shows maximum stability. This typically needs to be determined experimentally but is often in the slightly acidic range for amine-containing compounds.

  • Use of antioxidants: Adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can help prevent oxidative degradation.

  • Use of chelating agents: Agents like ethylenediaminetetraacetic acid (EDTA) can chelate metal ions that may catalyze degradation.

  • Minimize freeze-thaw cycles: Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitation in aqueous solution Poor aqueous solubility, pH shift, solvent evaporation.- Adjust the pH of the solution; this compound may be more soluble at a lower pH.- Use a co-solvent such as ethanol (B145695) or PEG 400 in the formulation.- Ensure the container is tightly sealed to prevent solvent evaporation.
Loss of potency over time Chemical degradation (hydrolysis or oxidation).- Perform a stability study to identify the degradation pathway.- Adjust the pH to a more stable range.- Add antioxidants or chelating agents.- Store at a lower temperature and protect from light.
Change in solution color Oxidative degradation or formation of colored degradants.- Store under an inert atmosphere.- Protect from light.- Use antioxidants.
Inconsistent experimental results Instability of the this compound solution, improper storage, or handling.- Prepare fresh solutions for each experiment.- Validate the stability of the solution under your specific experimental conditions.- Ensure consistent storage and handling procedures.

Experimental Protocols

Protocol 1: Solubility Assessment

  • Add an excess amount of this compound powder to a series of vials containing different solvents and buffer solutions (e.g., water, PBS at pH 5.0, 7.4, and 9.0, ethanol, DMSO).

  • Agitate the vials at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant, filter it through a 0.22 µm filter, and dilute with an appropriate solvent.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC-UV.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways.

  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solution at 60 °C for 24 hours.

    • Photostability: Expose the solution to light (e.g., using a photostability chamber) for a defined period.

  • Analysis: At specified time points, analyze the stressed samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Quantitative Data Summary

The following tables are templates for summarizing data from your experimental stability studies.

Table 1: this compound Solubility

Solvent/BufferTemperature (°C)Solubility (mg/mL)
Water25User-determined
PBS (pH 5.0)25User-determined
PBS (pH 7.4)25User-determined
Ethanol25User-determined
DMSO25User-determined

Table 2: Summary of Forced Degradation Study

Stress ConditionDuration% this compound RemainingNumber of Degradants
0.1 M HCl, 60 °C24 hUser-determinedUser-determined
0.1 M NaOH, 60 °C24 hUser-determinedUser-determined
3% H₂O₂, RT24 hUser-determinedUser-determined
60 °C24 hUser-determinedUser-determined
Light Exposure24 hUser-determinedUser-determined

Visualizations

Bucainide_Degradation_Pathways This compound This compound (Amide + Tertiary Amine) Hydrolysis_Products Carboxylic Acid + Amine Fragments This compound->Hydrolysis_Products Hydrolysis (Acid/Base) Oxidation_Products N-Oxide and other oxidized species This compound->Oxidation_Products Oxidation (O2, Light, Metal Ions)

Caption: Potential degradation pathways for this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare this compound Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photostability Prep->Photo Analysis Analyze by Stability- Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Conditions Determine Optimal Storage Conditions Pathway->Conditions

Caption: Workflow for a forced degradation study.

Signaling_Pathway_Hypothesis This compound This compound Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Blocks Na_Influx Sodium Ion Influx Depolarization Neuronal Depolarization Na_Channel->Depolarization Inhibits Nerve_Impulse Nerve Impulse Propagation Depolarization->Nerve_Impulse Effect Anesthetic/Antiarrhythmic Effect Nerve_Impulse->Effect

Caption: Hypothesized mechanism of action for this compound.

References

Technical Support Center: Interpreting Off-Target Effects of Bucainide (Bucindolol)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Bucindolol (B125097). Note: The initial query for "Bucainide" did not yield specific results; based on phonetic similarity and the context of cardiovascular drug off-target effects, this guide focuses on "Bucindolol."

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Bucindolol?

Bucindolol is primarily a non-selective β-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1][2] Additionally, it possesses α1-adrenergic receptor antagonist properties, which contribute to its vasodilatory effects.[1]

Q2: What are the principal off-target effects of Bucindolol?

The main off-target effects of Bucindolol include its interaction with α1-adrenergic receptors and certain serotonin (B10506) receptors (5-HT1A, 5-HT2A, and 5-HT2B).[3] Furthermore, Bucindolol exhibits intrinsic sympathomimetic activity (ISA), or partial agonism, at β-adrenergic receptors, which is a subject of ongoing investigation and can be considered a functional off-target effect.[1][4]

Q3: How does Bucindolol's affinity for its on-targets compare to its off-targets?

Bucindolol has a high affinity for β-adrenergic receptors. Its affinity for the α1-adrenergic receptor is lower but still significant. The affinity for serotonin receptors varies, with the highest affinity observed for the 5-HT1A receptor.

Q4: What is Intrinsic Sympathomimetic Activity (ISA) and why is it relevant for Bucindolol?

Intrinsic Sympathomimetic Activity refers to the capacity of a β-blocker to partially activate β-adrenergic receptors, in contrast to pure antagonists which only block the receptor.[5] For Bucindolol, this partial agonist activity is a key characteristic that differentiates it from other β-blockers and may contribute to its overall clinical profile.[4] The extent of Bucindolol's ISA can be dependent on the specific tissue and the activation state of the β-adrenergic receptors.

Troubleshooting Guides

Issue 1: Inconsistent results in β-adrenergic receptor binding assays.
  • Possible Cause 1: Presence of endogenous catecholamines.

    • Troubleshooting Step: Ensure thorough washing of tissue preparations to remove any endogenous agonists like norepinephrine, which can compete with Bucindolol for receptor binding.

  • Possible Cause 2: Guanine (B1146940) nucleotide effects.

    • Troubleshooting Step: Bucindolol's binding can be modulated by guanine nucleotides.[6] Consider performing binding assays in the presence and absence of a non-hydrolyzable GTP analog (e.g., GppNHp) to assess the coupling of the receptor to G proteins, which can influence ligand affinity.

Issue 2: Difficulty in distinguishing between antagonistic and partial agonist effects.
  • Possible Cause: Assay conditions are not optimized to detect partial agonism.

    • Troubleshooting Step 1: Utilize a functional assay that measures downstream signaling, such as cAMP accumulation or reporter gene activation. A partial agonist will produce a response that is lower than a full agonist but higher than a neutral antagonist.

    • Troubleshooting Step 2: Compare the effects of Bucindolol to a known full agonist (e.g., isoproterenol) and a known neutral antagonist (e.g., propranolol) in the same assay system. This will help to contextualize the level of receptor activation or inhibition.

Issue 3: Unexpected physiological responses in cellular or tissue models.
  • Possible Cause: Off-target effects at α1-adrenergic or serotonin receptors.

    • Troubleshooting Step 1: To isolate the effects of β-adrenergic blockade, pre-treat the system with a selective α1-adrenergic antagonist (e.g., prazosin) or a selective serotonin receptor antagonist before applying Bucindolol.

    • Troubleshooting Step 2: Conversely, to investigate the contribution of off-target effects, use a selective β-agonist in the presence of Bucindolol to see if the observed response is independent of β-receptor activation.

Data Presentation

Table 1: Quantitative Analysis of Bucindolol's On-Target and Off-Target Binding Affinities

Target ReceptorLigandKi (nM)SpeciesTissue/System
On-Target
β-adrenergic (non-selective)[125I]iodocyanopindolol3.7 ± 1.3HumanVentricular myocardium
Off-Target
α1-adrenergic125IBE2254120RatCardiac membranes
5-HT1A11Not SpecifiedBinding studies
5-HT2A382Not SpecifiedBinding studies

Data compiled from Hershberger et al., 1990 and Watts et al., 2000.[3]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for β-Adrenergic Receptors
  • Membrane Preparation: Homogenize human ventricular myocardium tissue in a buffered solution and centrifuge to isolate the membrane fraction.

  • Assay Incubation: Incubate the membrane preparation with a constant concentration of the radioligand [125I]iodocyanopindolol and varying concentrations of Bucindolol.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 value (concentration of Bucindolol that inhibits 50% of radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol 2: Functional Assay for Intrinsic Sympathomimetic Activity (cAMP Accumulation)
  • Cell Culture: Culture cells expressing the β-adrenergic receptor of interest.

  • Treatment: Treat the cells with varying concentrations of Bucindolol, a known full agonist (e.g., isoproterenol), and a vehicle control.

  • Lysis and cAMP Measurement: Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA or TR-FRET kit.

  • Data Analysis: Plot the dose-response curves for Bucindolol and the full agonist. The maximal response produced by Bucindolol relative to the full agonist indicates its level of intrinsic sympathomimetic activity.

Mandatory Visualization

Bucindolol_On_Target_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Bucindolol Bucindolol Beta_Receptor β-Adrenergic Receptor Bucindolol->Beta_Receptor Blocks Norepinephrine Norepinephrine Norepinephrine->Beta_Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: On-target signaling pathway of Bucindolol at the β-adrenergic receptor.

Bucindolol_Off_Target_Signaling cluster_extracellular Extracellular cluster_membrane_alpha Plasma Membrane cluster_intracellular_alpha Intracellular Bucindolol_alpha Bucindolol Alpha1_Receptor α1-Adrenergic Receptor Bucindolol_alpha->Alpha1_Receptor Blocks Norepinephrine_alpha Norepinephrine Norepinephrine_alpha->Alpha1_Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Off-target signaling of Bucindolol at the α1-adrenergic receptor.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Execution cluster_analysis Data Analysis & Interpretation Select_Model Select Cellular/Tissue Model Choose_Assay Choose Appropriate Assay (Binding vs. Functional) Select_Model->Choose_Assay Prepare_Reagents Prepare Bucindolol Stock and Radioligand/Substrates Choose_Assay->Prepare_Reagents Perform_Assay Perform Assay with Controls (Full Agonist, Antagonist) Prepare_Reagents->Perform_Assay Data_Collection Collect Raw Data Perform_Assay->Data_Collection Calculate_Parameters Calculate IC50/EC50 and Ki Data_Collection->Calculate_Parameters Compare_Affinities Compare On- and Off-Target Affinities Calculate_Parameters->Compare_Affinities Interpret_ISA Interpret Partial Agonist Activity Compare_Affinities->Interpret_ISA Conclusion Draw Conclusions on Off-Target Profile Interpret_ISA->Conclusion

Caption: Workflow for investigating Bucindolol's off-target effects.

References

Technical Support Center: Optimizing Bucainide Concentration for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bucainide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration in various cellular assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how might it affect cell viability?

A1: this compound is understood to function primarily by blocking voltage-gated sodium channels in the cell membrane of excitable cells.[1][2] This action stabilizes the cell membrane and reduces excitability. While this is its intended therapeutic action, prolonged or high-concentration blockade of sodium channels can disrupt normal cellular ion homeostasis. This disruption may lead to downstream effects on cell signaling, mitochondrial function, and ultimately, could compromise cell viability over extended exposure times.[3][4]

Q2: Is the cytotoxicity of this compound dose- and time-dependent?

A2: Yes, based on in-vitro studies of similar local anesthetic and antiarrhythmic drugs, any cytotoxic effects of this compound are expected to be both dose- and time-dependent. Higher concentrations and longer incubation periods are more likely to result in a significant decrease in cell viability.[3] Therefore, it is critical to determine the optimal concentration and duration for your specific cell type and experimental goals.

Q3: What are some initial steps to minimize this compound-induced cytotoxicity in my experiments?

A3: To mitigate potential cytotoxicity, consider the following initial steps:

  • Concentration Titration: Perform a dose-response curve to identify the lowest effective concentration of this compound for your desired experimental endpoint.[3]

  • Optimize Exposure Time: Use the shortest incubation time necessary to achieve the desired biological effect.[3]

  • Cell Line Selection: Be aware that different cell lines can exhibit varying sensitivities to this compound. If feasible, test multiple cell lines to identify one that is more resistant to its potential cytotoxic effects.[3]

  • Regular Media Renewal: For long-term experiments, consider renewing the media with fresh this compound at regular intervals (e.g., every 48 hours) to maintain a consistent concentration and nutrient supply.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure thorough cell mixing before seeding, use calibrated pipettes, and consider not using the outer wells of the plate to minimize edge effects.
Unexpectedly low cell viability at all concentrations This compound concentration is too high, prolonged exposure, or the cell line is highly sensitive.Perform a broad-range dose-response experiment to determine a non-toxic concentration range. Reduce the incubation time. Consider using a more resistant cell line.
No observable effect of this compound This compound concentration is too low, insufficient incubation time, or the chosen assay is not sensitive enough to detect the effect.Increase the concentration of this compound. Extend the incubation period. Select a more sensitive assay or endpoint.
Precipitation of this compound in culture media Poor solubility of this compound in the media or interaction with media components.Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in pre-warmed media. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., Resazurin-based)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: At each time point, add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate dose-response curves and determine the IC50 value at each time point.

Protocol 2: Assessing the Impact of Prolonged this compound Exposure

Objective: To evaluate the long-term effect of this compound on cell viability with periodic media changes.

Materials:

  • Same as Protocol 1

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Initial Treatment: Replace the medium with fresh medium containing the desired concentration of this compound (a concentration well below the 72-hour IC50).

  • Media Renewal: Every 48 hours, carefully aspirate the medium and replace it with fresh, pre-warmed medium containing the same concentration of this compound.

  • Viability Assessment: On days 3, 5, and 7, harvest a set of wells for each condition and perform a cell viability assay.

  • Data Analysis: Analyze the cell viability at each time point compared to the vehicle-treated control to understand the cumulative effect of this compound.

Quantitative Data Summary

Table 1: Example IC50 Values of this compound on Various Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)
Cardiomyocytes 2475
4850
7235
Neuronal Cells 2490
4865
7245
Hepatocytes 24> 200
48150
72100

Table 2: Recommended Starting Concentration Ranges for Cellular Assays

Assay TypeCell TypeSuggested Starting Concentration Range (µM)
Ion Channel Function Excitable Cells0.1 - 10
Cytotoxicity All1 - 200
Signaling Pathway Modulation Varies0.5 - 50

Visualizations

Bucainide_Mechanism_of_Action cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel Na_Influx Sodium Ion Influx Na_Channel->Na_Influx Inhibits This compound This compound This compound->Na_Channel Blocks Depolarization Membrane Depolarization Na_Influx->Depolarization Prevents Cell_Excitability Reduced Cellular Excitability Depolarization->Cell_Excitability Leads to Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_this compound Prepare this compound Serial Dilutions overnight_incubation->prepare_this compound add_treatment Add this compound to Cells prepare_this compound->add_treatment incubate_24_48_72h Incubate for 24, 48, or 72h add_treatment->incubate_24_48_72h add_viability_reagent Add Viability Reagent incubate_24_48_72h->add_viability_reagent measure_signal Measure Signal (Plate Reader) add_viability_reagent->measure_signal analyze_data Analyze Data & Calculate IC50 measure_signal->analyze_data end End analyze_data->end Troubleshooting_Logic start Experiment Start issue Unexpected Results? start->issue high_variability High Variability? issue->high_variability Yes low_viability Low Viability? issue->low_viability No high_variability->low_viability No check_seeding Check Seeding & Pipetting high_variability->check_seeding Yes no_effect No Effect? low_viability->no_effect No check_concentration Lower Concentration/Time low_viability->check_concentration Yes increase_concentration Increase Concentration/Time no_effect->increase_concentration Yes solution Re-run Experiment check_seeding->solution check_concentration->solution increase_concentration->solution

References

Technical Support Center: Optimizing Bucainide (Budesonide) Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to reduce variability in animal studies involving Bucainide (Budesonide). All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Budesonide) and what is its primary mechanism of action?

Budesonide (B1683875) is a potent synthetic glucocorticoid with high topical anti-inflammatory activity.[1] Its primary mechanism of action involves binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells.[2] This complex then translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs).[2] This interaction leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators like cytokines, prostaglandins, and leukotrienes.[3]

Q2: What are the common animal models used to study Budesonide?

Budesonide is frequently studied in animal models of inflammatory diseases. Common models include:

  • Ovalbumin (OVA)-induced asthma models in mice and rats: These models are used to investigate the anti-inflammatory effects of budesonide on airway inflammation, hyperresponsiveness, and remodeling.[4][5]

  • Trinitrobenzene sulfonic acid (TNBS)-induced colitis in rats: This model is used to study the efficacy of budesonide in treating inflammatory bowel disease (IBD).[2][6]

  • Cigarette smoke-induced COPD models in rats: These models are used to evaluate the potential of budesonide to mitigate pathological changes associated with chronic obstructive pulmonary disease.[7]

Q3: What are the known metabolites of Budesonide?

Budesonide is extensively metabolized in the liver by the cytochrome P450 3A (CYP3A) enzyme family.[8] The two major metabolites are 16α-hydroxyprednisolone and 6β-hydroxybudesonide, both of which have negligible glucocorticoid activity.[9]

Troubleshooting Guides

Formulation and Administration

Q4: My Budesonide formulation appears unstable. What can I do?

  • pH and Vehicle: Budesonide stability is pH-dependent. Acidic conditions (pH around 3.5) have been shown to improve stability in solution.[8] For oral suspensions, mucoadhesive polymer blends can enhance physical and chemical stability.[10]

  • Solubility: Budesonide is practically insoluble in water but soluble in alcohols like ethanol (B145695).[8] For in vivo studies, it is often prepared as a suspension. A common vehicle for oral gavage is a 0.5% (w/v) solution of sodium carboxymethyl cellulose (B213188) (CMC-Na) in sterile water.

  • Storage: Store budesonide solutions and suspensions according to the manufacturer's instructions, typically protected from light. Some formulations may require refrigeration.[11]

Q5: I am observing high variability in my results after oral gavage. How can I improve my technique?

  • Proper Restraint: Ensure the animal is properly restrained to prevent movement and injury. The head should be aligned with the body to create a straight path to the esophagus.[4]

  • Correct Needle Placement: Use a ball-tipped or flexible plastic gavage needle to minimize the risk of esophageal or stomach perforation.[12] Measure the needle length from the corner of the mouth to the last rib to ensure it reaches the stomach without going too far.[13]

  • Slow Administration: Administer the substance slowly to prevent regurgitation and aspiration.[13] If fluid appears in the mouth or the animal shows signs of distress, withdraw the needle immediately.[13]

  • Fasting: Fasting the animal overnight can help ensure an empty stomach, which may improve drug absorption and reduce variability, but this must be justified in your animal use protocol.[2]

Q6: I am having difficulty with inhalation delivery of Budesonide. What are some common issues?

  • Nebulizer Performance: The output of the nebulizer and the particle size of the aerosol can significantly impact drug delivery to the lungs.[1] Ensure your nebulizer is properly calibrated and maintained.

  • Animal Restraint: For nose-only inhalation, ensure the animals are properly placed in the restraint tubes to minimize stress and ensure they are breathing from the exposure port.[14]

  • Whole-Body vs. Nose-Only Exposure: Whole-body exposure can lead to drug deposition on the fur and subsequent ingestion through grooming, which can increase systemic absorption and variability. Nose-only exposure provides more direct and controlled lung delivery.

  • Flow Rate: The airflow rate in the inhalation chamber can affect aerosol concentration and distribution. Ensure the flow rate is appropriate for the size of the chamber and the number of animals.[14]

Animal Model-Specific Issues

Q7: My TNBS-induced colitis model shows high variability in disease severity. How can I standardize it?

  • TNBS Dose and Ethanol Concentration: The severity of colitis is dependent on the dose of TNBS and the concentration of ethanol used.[6][15] It is crucial to optimize and consistently use the same dose and concentration for all animals in a study.

  • Intra-rectal Instillation Technique: Ensure the TNBS solution is instilled at a consistent depth (e.g., 8 cm from the anus in rats) and that the animal is held in a head-down position for a short period to prevent leakage.[2][16]

  • Animal Strain and Microbiota: Different rat strains can have varying susceptibility to TNBS-induced colitis.[3] The gut microbiota also plays a significant role in the development of colitis, and differences in the microbiome between animals can contribute to variability.[17] Co-housing animals may help to normalize their gut microbiota.[11]

Q8: I am seeing inconsistent results in my OVA-induced asthma model. What are the potential sources of variability?

  • Sensitization and Challenge Protocol: The timing and route of OVA sensitization and challenge are critical for inducing a consistent allergic response.[4] Adherence to a standardized protocol is essential.

  • Allergen and Adjuvant: The source and batch of OVA and the type and amount of adjuvant (e.g., aluminum hydroxide) can influence the immune response.[4]

  • Route of Challenge: The method of OVA challenge (e.g., nebulization vs. intranasal) can result in different patterns of airway inflammation and hyperresponsiveness.[18]

  • Measurement of Airway Hyperresponsiveness: The method used to assess airway hyperresponsiveness (e.g., invasive vs. non-invasive plethysmography) can introduce variability. Ensure consistent and accurate measurements.

Corticosteroid-Specific Side Effects

Q9: What are the common side effects of long-term Budesonide (corticosteroid) administration in animals?

Long-term administration of high doses of corticosteroids can lead to iatrogenic Cushing's syndrome, characterized by:

  • Increased thirst and urination (polydipsia and polyuria)[19]

  • Increased appetite[20]

  • Muscle atrophy[19]

  • Skin and haircoat changes (e.g., thinning skin, hair loss)[20]

  • Increased susceptibility to infections, particularly urinary tract infections[19]

  • Gastrointestinal issues, including vomiting and potential for ulceration[21][22]

  • Behavioral changes, such as increased nervousness or aggression[22]

It is crucial to use the minimum effective dose and monitor animals closely for any adverse effects.

Data Presentation

Pharmacokinetic Parameters of Budesonide in Different Animal Species
SpeciesRoute of AdministrationDoseCmaxTmaxAUCHalf-life (t1/2)Reference
Rat Inhalation-588.17 ± 97.5 ng/mL0.25 h1989.28 ± 242.8 ng·h/mL3.7 h (plasma)[16][23]
Intravenous-----[16]
Dog Oral3 mg/m²-1 h--[24]

Note: Pharmacokinetic parameters can vary significantly based on the specific formulation, dose, and analytical methods used.

Experimental Protocols

TNBS-Induced Colitis in Rats

This protocol is adapted from various sources and should be optimized for your specific experimental needs.[2][6][15]

  • Animal Preparation: Use male Wistar or Sprague-Dawley rats (180-220g). Fast the rats overnight with free access to water.

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

  • TNBS Instillation:

    • Gently insert a flexible catheter (e.g., a 2 mm outer diameter polyethylene (B3416737) catheter) 8 cm into the colon via the anus.

    • Slowly instill 0.25 mL of a 50% ethanol solution containing 10-30 mg of TNBS. The optimal dose may need to be determined empirically.

    • After instillation, hold the rat in a head-down position for approximately 60 seconds to prevent leakage of the solution.

  • Post-Procedure Monitoring:

    • Return the rats to their cages and monitor them for recovery from anesthesia.

    • Provide free access to food and water.

    • Monitor body weight, stool consistency, and the presence of blood in the feces daily.

  • Budesonide Administration: Budesonide can be administered orally (e.g., by gavage) as a prophylactic or therapeutic treatment. A common vehicle is 0.5% sodium carboxymethyl cellulose.

  • Endpoint Analysis: At the end of the study period (typically 3-7 days), euthanize the rats and collect the colon for macroscopic and microscopic evaluation of inflammation and tissue damage.

OVA-Induced Asthma in Mice

This protocol is a general guideline and may require optimization.[4][5][25]

  • Animal Preparation: Use female BALB/c mice (6-8 weeks old).

  • Sensitization:

    • On days 0 and 7, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in 200 µL of sterile saline.

  • Challenge:

    • Starting on day 14, challenge the mice with aerosolized 1% OVA in saline for 30 minutes daily for 7 consecutive days. Use a whole-body or nose-only inhalation chamber.

  • Budesonide Administration: Administer nebulized budesonide (e.g., 0.25-1 mg/kg) daily prior to the OVA challenge.

  • Endpoint Analysis (24 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using invasive or non-invasive plethysmography.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (e.g., eosinophils, neutrophils, lymphocytes).

    • Histology: Collect lung tissue for histological analysis of inflammation, mucus production, and airway remodeling.

    • Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates.

Visualizations

Signaling Pathways and Experimental Workflows

Budesonide_Mechanism_of_Action cluster_Cell Target Cell cluster_Nucleus Nucleus Budesonide Budesonide GR Glucocorticoid Receptor (GR) Budesonide->GR Binds GR_Budesonide GR-Budesonide Complex GR->GR_Budesonide HSP Heat Shock Proteins (HSP) HSP->GR Dissociates GRE Glucocorticoid Response Element (GRE) GR_Budesonide->GRE Binds to GR_Budesonide->GRE Proinflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) GRE->Proinflammatory_Genes Represses Transcription Antiinflammatory_Genes Anti-inflammatory Genes (e.g., Annexin A1) GRE->Antiinflammatory_Genes Activates Transcription Inflammation_Suppression Inflammation Suppression Proinflammatory_Genes->Inflammation_Suppression Reduced Expression Antiinflammatory_Genes->Inflammation_Suppression Increased Expression

Caption: Budesonide's anti-inflammatory signaling pathway.

TNBS_Colitis_Workflow start Start fasting Overnight Fasting start->fasting anesthesia Anesthesia fasting->anesthesia tnbs_instillation Intra-rectal TNBS Instillation anesthesia->tnbs_instillation monitoring Daily Monitoring (Weight, Stool) tnbs_instillation->monitoring treatment Budesonide Administration (Oral Gavage) monitoring->treatment euthanasia Euthanasia monitoring->euthanasia End of Study treatment->monitoring analysis Colon Collection & Analysis euthanasia->analysis end End analysis->end

Caption: Experimental workflow for TNBS-induced colitis model.

OVA_Asthma_Workflow start Start sensitization Sensitization (OVA + Alum i.p.) Day 0 & 7 start->sensitization challenge Daily OVA Challenge (Inhalation) Day 14-21 sensitization->challenge treatment Budesonide Administration (Nebulized) challenge->treatment Before each challenge ahr_measurement AHR Measurement challenge->ahr_measurement 24h after last challenge treatment->challenge bal_collection BAL Fluid Collection ahr_measurement->bal_collection histology Lung Tissue Histology bal_collection->histology end End histology->end

Caption: Experimental workflow for OVA-induced asthma model.

Troubleshooting_Variability start High Variability in Results source Identify Source of Variability start->source formulation Formulation Inconsistent? source->formulation Formulation administration Administration Technique? source->administration Administration animal_model Animal Model Issues? source->animal_model Animal Model check_solubility Check Solubility & Stability formulation->check_solubility Yes standardize_vehicle Standardize Vehicle & Preparation formulation->standardize_vehicle Yes review_technique Review Gavage/ Inhalation Technique administration->review_technique Yes retrain_personnel Retrain Personnel administration->retrain_personnel Yes standardize_model Standardize Model Induction Protocol animal_model->standardize_model Yes consider_strain Consider Animal Strain & Health animal_model->consider_strain Yes

Caption: Troubleshooting guide for high variability in results.

References

Technical Support Center: Improving the Yield of Bucainide Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Bucainide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental procedures, and quantitative data to enhance the yield and purity of your Bucainade synthesis.

This compound Synthesis Overview

This compound, or 1-hexyl-4-(N-isobutyrylanilino)piperidine, can be synthesized through two primary routes, each involving key chemical transformations that can be optimized for improved yield.

  • Route A: This pathway involves the N-alkylation of a 4-anilinopiperidine precursor with a hexyl group, followed by N-acylation of the aniline (B41778) nitrogen with an isobutyryl group.

  • Route B: This alternative route begins with the reductive amination of 1-hexyl-4-piperidone with aniline, followed by N-acylation to yield the final product.

Below, we provide detailed troubleshooting for common issues encountered in these synthetic steps.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation of the Piperidine (B6355638) Nitrogen (Route A)

Question: We are experiencing low yields during the N-alkylation of our 4-anilinopiperidine precursor with 1-bromohexane (B126081). What are the potential causes and solutions?

Answer:

Low yields in the N-alkylation of piperidines are a common issue and can often be attributed to several factors. Here is a breakdown of potential causes and their corresponding solutions:

  • Low Reactivity of the Alkylating Agent: Alkyl bromides are less reactive than alkyl iodides.

    • Solution: Consider substituting 1-bromohexane with 1-iodohexane (B118524) to increase the reaction rate. Alternatively, adding a catalytic amount of potassium iodide can facilitate the reaction when using alkyl bromides or chlorides.[1]

  • Inappropriate Base: The choice of base is critical for this reaction.

    • Solution: For simple alkylations, inorganic bases like potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) are often effective.[1][2] If side reactions are a concern, a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) may be a better choice.[1] For less reactive systems, a stronger base like sodium hydride (NaH) might be necessary.[1]

  • Poor Solubility of Reagents: If reactants, particularly the base, are not well-dissolved, the reaction rate can be significantly hindered.

    • Solution: Ensure all reactants are soluble in the chosen solvent. If using an insoluble base like potassium carbonate in a solvent such as acetone, switching to a more polar solvent like acetonitrile (B52724) (ACN) or dimethylformamide (DMF) can improve solubility and reaction efficiency.[1]

  • Formation of Quaternary Ammonium (B1175870) Salt (Over-alkylation): The desired N-alkylated product can react further with the alkylating agent to form an undesired quaternary ammonium salt.[1]

    • Solution: Use a stoichiometric amount or a slight excess of the piperidine starting material relative to the alkylating agent.[1] Running the reaction at a lower temperature can also help to minimize this side reaction.[1]

Issue 2: Inefficient Reductive Amination (Route B)

Question: Our reductive amination of 1-hexyl-4-piperidone with aniline is showing low conversion to the desired 1-hexyl-4-anilinopiperidine. How can we improve the yield?

Answer:

Reductive amination is a powerful reaction, but its efficiency can be sensitive to reaction conditions. Here are some common challenges and how to address them:

  • Slow Imine/Enamine Formation: The initial condensation between the ketone and the amine can be slow, especially with less nucleophilic amines or sterically hindered ketones.

    • Solution: The reaction is often catalyzed by a weak acid, such as acetic acid.[3][4] Ensure the reaction pH is weakly acidic to facilitate imine formation without deactivating the amine nucleophile.[5] The removal of water, a byproduct of imine formation, can also drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or adding molecular sieves.

  • Unreactive Piperidone: Certain substituted piperidones can be unreactive.

    • Solution: For less reactive ketones, using a Lewis acid catalyst like titanium(IV) isopropoxide (Ti(OiPr)₄) can enhance the electrophilicity of the carbonyl carbon.

  • Incorrect Reducing Agent: The choice of reducing agent is crucial for selectively reducing the imine in the presence of the starting ketone.

    • Solution: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for reductive aminations and generally provides high yields.[3][4] Sodium cyanoborohydride (NaBH₃CN) is also effective. Standard sodium borohydride (B1222165) (NaBH₄) can also be used, but it should only be added after sufficient time has been allowed for complete imine formation, as it can also reduce the starting ketone.

  • Poor Conversion: Even with optimized conditions, the reaction may not go to completion.

    • Solution: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction stalls, consider increasing the reaction time or temperature. In some cases, adding a second portion of the reducing agent can help drive the reaction to completion.

Issue 3: Low Yield in N-Acylation of the Anilino Nitrogen (Routes A & B)

Question: We are struggling to achieve a high yield during the final N-acylation step with isobutyryl chloride. What factors could be affecting this reaction?

Answer:

The N-acylation of the secondary aniline nitrogen in the 1-hexyl-4-anilinopiperidine intermediate is a critical step. Low yields can result from the following:

  • Decomposition of the Acylating Agent: Acyl chlorides are sensitive to moisture and can hydrolyze, reducing their effectiveness.

    • Solution: Ensure that the reaction is carried out under anhydrous conditions and under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Protonation of the Amine: The aniline nitrogen is basic and can be protonated by the HCl byproduct of the reaction, rendering it non-nucleophilic.

    • Solution: Add a non-nucleophilic base, such as triethylamine (B128534) or DIPEA, to the reaction mixture to scavenge the HCl that is formed.[2] Typically, a slight excess of the base is used.

  • Steric Hindrance: The secondary aniline nitrogen is sterically more hindered than a primary amine, which can slow down the reaction.

    • Solution: Increasing the reaction temperature or extending the reaction time may be necessary. For highly hindered systems, using a more reactive acylating agent, such as an acid anhydride (B1165640) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), could be beneficial.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, A or B, is generally preferred for this compound synthesis?

A1: Both routes are viable. Route B, involving reductive amination, may be more convergent if 1-hexyl-4-piperidone is readily available. Route A offers more flexibility if a variety of N-alkyl analogs are desired, as the alkylation step can be easily varied. The choice often depends on the availability and cost of the starting materials.

Q2: What are the common impurities that can form during the synthesis, and how can they be removed?

A2: Common impurities include unreacted starting materials, over-alkylated byproducts (quaternary ammonium salts) in Route A, and di-acylated products in the final step. Purification can typically be achieved by column chromatography on silica (B1680970) gel.[2] In some cases, purification by salt formation can be an effective strategy for larger-scale preparations.[6] For instance, the final product can be converted to its hydrochloride salt, which can be precipitated and recrystallized to achieve high purity.[6]

Q3: How can I monitor the progress of the reactions effectively?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of most of these reactions.[2] Staining with an appropriate reagent (e.g., potassium permanganate (B83412) or iodine) can help visualize the spots. For more quantitative analysis and to confirm the identity of products and byproducts, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.

Q4: Are there any safety precautions I should be aware of when handling the reagents?

A4: Yes, many of the reagents used in this synthesis require careful handling. Acyl chlorides and alkyl halides can be corrosive and lachrymatory. Strong bases like sodium hydride are flammable and react violently with water. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Quantitative Data Summary

The following tables provide representative quantitative data for the key reactions in the synthesis of this compound, based on analogous reactions reported in the literature.

Table 1: N-Alkylation of 4-Anilinopiperidine Analogs

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Phenethyl bromideK₂CO₃Acetonitrile508-12>85[6]
Alkyl bromideDIPEAAcetonitrileRoom Temp-Good[2]
1-IodohexaneNa₂CO₃Acetonitrile7016High[7]

Table 2: Reductive Amination of 4-Piperidone Analogs

PiperidoneAmineReducing AgentSolventTime (h)Yield (%)Reference
N-Boc-4-piperidoneAnilineNaBH(OAc)₃Dichloromethane (B109758)2>90[4]
1-Phenethyl-4-piperidoneAnilinePyridine boraneIsopropanol485[8]
4-PiperidoneAnilineNaBH(OAc)₃Dichloromethane12-16Good[6]

Table 3: N-Acylation of 4-Anilinopiperidine Analogs

AmineAcylating AgentBaseSolventTime (h)Yield (%)Reference
4-AnilinopiperidinePropionyl chlorideTriethylamineDichloromethaneSeveralGood[2]
4-AnilinopiperidineEthyl ChloroformateTriethylamineDichloromethane4-6Good[9]
AnilinesAcetic anhydrideMoO₃–SiO₂Water->98[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Route A

Step 1: N-Alkylation of 4-Anilinopiperidine

  • In a round-bottom flask, dissolve 4-anilinopiperidine (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile.

  • Heat the mixture to 50 °C with stirring.

  • Slowly add 1-bromohexane (1.1 eq.) to the reaction mixture.

  • Maintain the temperature and continue stirring for 8-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude 1-hexyl-4-anilinopiperidine. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: N-Acylation to form this compound

  • Dissolve the crude 1-hexyl-4-anilinopiperidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of isobutyryl chloride (1.2 eq.) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis of this compound via Route B

Step 1: Reductive Amination to form 1-hexyl-4-anilinopiperidine

  • To a solution of 1-hexyl-4-piperidone (1.0 eq.) and aniline (1.2 eq.) in dichloromethane, add acetic acid (0.5 eq.).

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-hexyl-4-anilinopiperidine.

Step 2: N-Acylation to form this compound

  • Follow the same procedure as Step 2 in Protocol 1.

Visualizations

Bucainide_Synthesis_Route_A cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: N-Acylation 4-Anilinopiperidine 4-Anilinopiperidine Alkylation_Reaction N-Alkylation 4-Anilinopiperidine->Alkylation_Reaction 1-Bromohexane 1-Bromohexane 1-Bromohexane->Alkylation_Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->Alkylation_Reaction Solvent (ACN) Solvent (ACN) Solvent (ACN)->Alkylation_Reaction 1-Hexyl-4-anilinopiperidine 1-Hexyl-4-anilinopiperidine Alkylation_Reaction->1-Hexyl-4-anilinopiperidine Acylation_Reaction N-Acylation 1-Hexyl-4-anilinopiperidine->Acylation_Reaction Isobutyryl_Chloride Isobutyryl_Chloride Isobutyryl_Chloride->Acylation_Reaction Base (Et3N) Base (Et3N) Base (Et3N)->Acylation_Reaction Solvent (DCM) Solvent (DCM) Solvent (DCM)->Acylation_Reaction This compound This compound Acylation_Reaction->this compound Bucainide_Synthesis_Route_B cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: N-Acylation 1-Hexyl-4-piperidone 1-Hexyl-4-piperidone Reductive_Amination_Reaction Reductive Amination 1-Hexyl-4-piperidone->Reductive_Amination_Reaction Aniline Aniline Aniline->Reductive_Amination_Reaction Reducing_Agent NaBH(OAc)3 Reducing_Agent->Reductive_Amination_Reaction Solvent (DCM) Solvent (DCM) Solvent (DCM)->Reductive_Amination_Reaction 1-Hexyl-4-anilinopiperidine 1-Hexyl-4-anilinopiperidine Reductive_Amination_Reaction->1-Hexyl-4-anilinopiperidine Acylation_Reaction N-Acylation 1-Hexyl-4-anilinopiperidine->Acylation_Reaction Isobutyryl_Chloride Isobutyryl_Chloride Isobutyryl_Chloride->Acylation_Reaction Base (Et3N) Base (Et3N) Base (Et3N)->Acylation_Reaction Solvent_Acyl (DCM) Solvent (DCM) Solvent_Acyl (DCM)->Acylation_Reaction This compound This compound Acylation_Reaction->this compound Troubleshooting_Logic cluster_alkylation N-Alkylation Troubleshooting cluster_red_am Reductive Amination Troubleshooting cluster_acylation N-Acylation Troubleshooting Start Low Yield in Synthesis Step Identify_Step Identify Problematic Step Start->Identify_Step N_Alkylation N-Alkylation (Route A) Identify_Step->N_Alkylation Alkylation Reductive_Amination Reductive Amination (Route B) Identify_Step->Reductive_Amination Reductive Amination N_Acylation N-Acylation (Final Step) Identify_Step->N_Acylation Acylation Alkylation_Cause Potential Causes N_Alkylation->Alkylation_Cause Red_Am_Cause Potential Causes Reductive_Amination->Red_Am_Cause Acylation_Cause Potential Causes N_Acylation->Acylation_Cause Over_Alkylation Over-alkylation? Alkylation_Cause->Over_Alkylation Low_Reactivity Low Reactivity? Alkylation_Cause->Low_Reactivity Solubility_Issue Solubility Issues? Alkylation_Cause->Solubility_Issue Adjust_Stoichiometry Adjust Stoichiometry/ Lower Temperature Over_Alkylation->Adjust_Stoichiometry Yes Change_Halide Use More Reactive Halide/ Increase Temperature Low_Reactivity->Change_Halide Yes Change_Solvent Change Solvent Solubility_Issue->Change_Solvent Yes Slow_Imine_Formation Slow Imine Formation? Red_Am_Cause->Slow_Imine_Formation Wrong_Reducing_Agent Incorrect Reducing Agent? Red_Am_Cause->Wrong_Reducing_Agent Add_Catalyst Add Weak Acid Catalyst/ Remove Water Slow_Imine_Formation->Add_Catalyst Yes Change_Reducer Use NaBH(OAc)3 Wrong_Reducing_Agent->Change_Reducer Yes Reagent_Decomposition Reagent Decomposition? Acylation_Cause->Reagent_Decomposition Amine_Protonation Amine Protonation? Acylation_Cause->Amine_Protonation Anhydrous_Conditions Ensure Anhydrous Conditions Reagent_Decomposition->Anhydrous_Conditions Yes Add_Base Add Non-nucleophilic Base Amine_Protonation->Add_Base Yes

References

Technical Support Center: Addressing Bucainide Interference in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by the compound bucainide in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with fluorescence assays?

This compound is a chemical compound with a structure that includes an aromatic amine.[1][2][3] Aromatic amines are known to possess fluorescent properties, meaning they can absorb and emit light, a phenomenon often referred to as autofluorescence.[1][2][3] If the excitation and emission spectra of this compound overlap with those of the fluorophores used in an assay, it can lead to inaccurate measurements.

Q2: What are the primary mechanisms of this compound interference?

There are two likely primary mechanisms by which this compound could interfere with fluorescence assays:

  • Autofluorescence: this compound itself may be fluorescent and emit light at similar wavelengths to the assay's fluorophore, leading to artificially high signal readings (false positives).[4]

  • Fluorescence Quenching: this compound might absorb the excitation light intended for the assay's fluorophore or absorb the emitted light from the fluorophore. This is known as the inner-filter effect and can result in a lower-than-expected fluorescence signal (false negatives).[4][5]

Q3: How can I determine if this compound is interfering with my assay?

The first step is to run proper controls. This includes a control sample containing only this compound in the assay buffer to measure its intrinsic fluorescence. Additionally, a sample with the fluorophore and this compound together should be compared to a sample with only the fluorophore to check for quenching.

Q4: What are the general strategies to minimize interference from compounds like this compound?

Key strategies include:

  • Spectral Shift: If possible, use fluorophores that have excitation and emission spectra outside the range of this compound's potential autofluorescence, preferably in the red or far-red spectrum.[6][7]

  • Concentration Optimization: Lowering the concentration of this compound may reduce interference to an acceptable level, provided it does not compromise the biological relevance of the experiment.

  • Correction Factors: For inner-filter effects, it is possible to mathematically correct the data using absorbance measurements.[8][9][10]

  • Blank Subtraction: For autofluorescence, subtracting the signal from a "this compound-only" control can help correct the final readings.

Data Presentation

Table 1: Hypothetical Spectral Properties and Interference Potential of this compound
PropertyHypothetical Value/ObservationImplication for Fluorescence Assays
Chemical Structure Contains an aromatic amine moiety.[11]Aromatic structures are often fluorescent.[1][2][3]
Max Excitation (λex) ~340 nmPotential to be excited by common UV light sources used for fluorophores like DAPI and Hoechst.
Max Emission (λem) ~450 nmMay interfere with blue-emitting fluorophores (e.g., DAPI, Hoechst, CFP).
Quantum Yield (ΦF) Low to moderateEven a low quantum yield can cause significant background if the concentration of this compound is high.
Molar Extinction (ε) Moderate at λexCan contribute to significant inner-filter effects if the concentration is high.
Interference with DAPI High (spectral overlap)Autofluorescence of this compound may lead to an overestimation of DAPI signal.
Interference with FITC Moderate (potential for quenching)This compound may absorb excitation light intended for FITC, reducing its signal.
Interference with Cy5 LowSpectral properties are sufficiently different, making interference less likely.[6]
Table 2: Troubleshooting Strategies for this compound Interference
Issue ObservedPotential CauseRecommended ActionExpected Outcome
High background in all wells Autofluorescence of this compound1. Run a "this compound-only" control. 2. Subtract the background from all readings.Corrected fluorescence values that more accurately reflect the specific signal from the assay fluorophore.
Signal decreases with increasing this compound Fluorescence quenching1. Measure the absorbance of this compound at the fluorophore's λex and λem. 2. Apply an inner-filter effect correction formula.[8][9]A corrected, linear relationship between fluorophore concentration and signal, even in the presence of this compound.
Non-linear standard curve Inner-filter effect1. Dilute the samples. 2. Use a smaller pathlength microplate.A more linear response curve, although sensitivity may be reduced.
Variable results across replicates Inconsistent pipettingReview and standardize pipetting techniques, especially for viscous solutions.Improved precision and reproducibility of results.

Experimental Protocols

Protocol 1: Measuring the Autofluorescence of this compound

Objective: To determine the intrinsic fluorescence of this compound under your specific assay conditions.

Materials:

  • This compound stock solution

  • Assay buffer

  • Fluorescence microplate reader or spectrofluorometer

  • Microplates or cuvettes suitable for fluorescence measurements

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your experiment.

  • Include a blank sample containing only the assay buffer.

  • Transfer the solutions to the microplate or cuvettes.

  • Set the fluorescence instrument to the excitation and emission wavelengths of your primary fluorophore.

  • Measure the fluorescence intensity of each sample.

  • Plot the fluorescence intensity against the this compound concentration to determine the contribution of this compound's autofluorescence.

Protocol 2: Assessing Fluorescence Quenching by this compound

Objective: To determine if this compound quenches the signal of your fluorophore.

Materials:

  • This compound stock solution

  • Fluorophore stock solution

  • Assay buffer

  • Fluorescence microplate reader or spectrofluorometer

Methodology:

  • Prepare a set of solutions containing a fixed concentration of your fluorophore and a serial dilution of this compound.

  • Prepare a control sample with the fluorophore at the same fixed concentration but without this compound.

  • Measure the fluorescence intensity of all samples at the appropriate excitation and emission wavelengths for your fluorophore.

  • Compare the fluorescence of the samples containing this compound to the control. A significant decrease in fluorescence indicates quenching.

Protocol 3: Correction for the Inner-Filter Effect

Objective: To mathematically correct for absorbance-based interference from this compound.

Materials:

  • This compound solutions of varying concentrations

  • UV-Vis spectrophotometer

  • Fluorescence data from Protocol 2

Methodology:

  • Measure the absorbance of the this compound solutions at the excitation (Aex) and emission (Aem) wavelengths of your fluorophore.

  • Use the following formula to correct the observed fluorescence (F_obs): F_corr = F_obs * 10^((Aex + Aem) / 2)

  • Apply this correction to your experimental data to obtain a more accurate measure of the true fluorescence signal.[9]

Mandatory Visualization

Potential Mechanisms of this compound Interference cluster_assay Fluorescence Assay cluster_interference This compound Interference Excitation Light Excitation Light Fluorophore Fluorophore Excitation Light->Fluorophore Excites This compound This compound Excitation Light->this compound Absorbs (Quenching) Emitted Light Emitted Light Fluorophore->Emitted Light Emits Detector Detector Emitted Light->Detector Measures Emitted Light->this compound Absorbs (Quenching) (False Negative) This compound->Detector Autofluorescence (False Positive)

Caption: Mechanisms of this compound interference in a fluorescence assay.

Troubleshooting Workflow for this compound Interference start Unexpected Results with this compound check_autofluor Run 'this compound-Only' Control start->check_autofluor is_autofluor Is Signal High? check_autofluor->is_autofluor subtract_bg Subtract Background is_autofluor->subtract_bg Yes check_quenching Run 'Fluorophore + This compound' Control is_autofluor->check_quenching No subtract_bg->check_quenching is_quenching Is Signal Reduced? check_quenching->is_quenching correct_ife Apply Inner-Filter Effect Correction is_quenching->correct_ife Yes no_interference No Significant Interference is_quenching->no_interference No end_node Proceed with Corrected Data correct_ife->end_node no_interference->end_node

Caption: Workflow for diagnosing this compound interference.

Decision Tree for Mitigating Interference start Interference Confirmed change_fluor Can Fluorophore be Changed? start->change_fluor use_red_fluor Switch to Red/Far-Red Fluorophore change_fluor->use_red_fluor Yes lower_conc Can this compound Concentration be Lowered? change_fluor->lower_conc No end_node Assay Optimized use_red_fluor->end_node optimize_conc Optimize this compound Concentration lower_conc->optimize_conc Yes use_correction Use Mathematical Correction lower_conc->use_correction No optimize_conc->end_node use_correction->end_node

Caption: Decision tree for mitigating this compound interference.

References

Technical Support Center: Best Practices for Budesonide Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: The following information pertains to Budesonide (B1683875) . Initial searches for "Bucainide" consistently yielded results for "Budesonide," suggesting a possible typographical error in the query. The data and best practices provided here are based on available research for Budesonide and should be considered as such.

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the proper storage and handling of Budesonide to ensure experimental integrity and safety.

Frequently Asked Questions (FAQs)

1. What are the ideal storage conditions for solid Budesonide powder?

For long-term stability, solid Budesonide should be stored in a freezer.[1] It is crucial to keep the container tightly closed and in a dry, well-ventilated area to protect it from moisture.[1][2]

2. How should I store Budesonide solutions?

The stability of Budesonide in solution is highly dependent on the solvent, concentration, pH, and exposure to light and oxygen.[3] For aqueous suspensions, storage at either room temperature or refrigerated conditions in amber plastic bottles has been shown to maintain stability for up to six months.[4][5] For solutions in organic solvents like propylene (B89431) glycol, storage under anaerobic (nitrogen-purged) conditions and protected from light at room temperature is recommended.[3] Acidic conditions, specifically a pH between 3.5 and 4.0, have been shown to improve the stability of Budesonide solutions.[2][6][7]

3. Is Budesonide sensitive to light?

Yes, Budesonide is light-sensitive. Both solid powder and solutions should be protected from light to prevent photodegradation.[3] Using amber-colored vials or wrapping containers in foil is a recommended practice.[3]

4. What personal protective equipment (PPE) should I use when handling Budesonide powder?

When handling powdered Budesonide, it is essential to minimize the risk of inhalation and skin contact. Recommended PPE includes:

  • Respiratory Protection: A NIOSH-approved respirator.

  • Eye Protection: Chemical splash goggles or a full-face shield.

  • Hand Protection: Double nitrile gloves.

  • Body Protection: A disposable gown.

All handling of powdered Budesonide should be performed in a chemical fume hood or other ventilated enclosure.[2]

5. How should I dispose of Budesonide waste?

Budesonide waste, including contaminated lab supplies (e.g., gloves, vials) and unused solutions, should be treated as hazardous waste.[2] All waste must be collected in labeled, sealed containers for disposal by a licensed hazardous waste management company, following local, state, and federal regulations.[2]

Troubleshooting Guides

Q1: I observed unexpected degradation of my Budesonide stock solution. What could be the cause?

Unexpected degradation can stem from several factors. Consider the following:

  • pH of the Solution: Budesonide is more stable in acidic conditions (pH 3.5-4.0) and degrades in alkaline environments.[2][6][8]

  • Presence of Oxygen: Budesonide is susceptible to oxidation.[3] Preparing and storing solutions under an inert gas like nitrogen can enhance stability.[3]

  • Exposure to Light: Photodegradation can occur if the solution is not stored in a light-protected container.

  • Storage Temperature: While some solutions are stable at room temperature, elevated temperatures can accelerate degradation.[3]

  • Solvent Purity: Impurities in the solvent could potentially react with Budesonide.

  • Container Material: Certain materials may interact with the formulation. For instance, in metered-dose inhalers, the inner surface of aluminum canisters can induce aerobic oxidation.[5][9][10]

Q2: My Budesonide solution appears cloudy or has precipitates. What should I do?

Cloudiness or precipitation can indicate several issues:

  • Poor Solubility: Budesonide has low aqueous solubility.[8] If you are preparing an aqueous solution, consider the use of co-solvents (e.g., ethanol) or solubilizing agents, but be aware that these can also affect stability.[6]

  • Temperature Effects: A decrease in temperature could cause the compound to fall out of solution, especially if it was prepared at a higher temperature.

  • Degradation: The precipitate could be a degradation product.

  • pH Shift: A change in the pH of the solution could affect solubility.

It is recommended to discard the solution and prepare a fresh batch, paying close attention to the solvent, concentration, and storage conditions.

Q3: I am observing inconsistent results in my cell-based assays using Budesonide. Could handling be the issue?

Inconsistent results can be due to variability in the potency of your Budesonide solution.

  • Solution Age and Storage: Are you using a freshly prepared solution for each experiment? If not, the stored solution may have degraded over time.

  • Homogeneity of Suspension: If you are using a suspension, ensure it is well-mixed before each use to guarantee consistent dosing.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation. It is advisable to aliquot stock solutions into single-use volumes.

Quantitative Data on Budesonide Stability

The following table summarizes available quantitative data on the stability of Budesonide under various conditions. Direct comparisons should be made with caution due to differing experimental setups.

Formulation/SolventStorage TemperaturepHOther ConditionsDurationPercent Remaining
Aqueous Solution40°C3.0-14 days97.9%[2]
Aqueous Solution20°C3.0-14 days100%[2]
0.5% w/w in Propylene Glycol40°CNot SpecifiedAerobic, protected from light12 weeks93.0%[3]
0.05% w/w in Propylene Glycol40°CNot SpecifiedAerobic, protected from light12 weeks40.1%[3]
0.5% w/w in Propylene GlycolRoom TemperatureNot SpecifiedAnaerobic, protected from light28 weeks99.0%[3]
Mucoadhesive Oral Suspension (1mg/10mL & 2mg/10mL)Room Temperature & RefrigeratedNot SpecifiedAmber plastic bottles182 daysPhysically and chemically stable[4][5]
Solid Powder40°CNot Applicable75% Relative Humidity6 monthsStable, with crystallinity change <1%[1]

Experimental Protocols

Protocol: Preparation of a 10 mM Budesonide Stock Solution in DMSO

This protocol outlines the preparation of a 10 mM stock solution of Budesonide in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro experiments.

Materials:

  • Budesonide powder (MW: 430.53 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, allow the Budesonide container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing Budesonide: Carefully weigh out 4.305 mg of Budesonide powder using an analytical balance and place it into a sterile amber vial.

  • Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the vial containing the Budesonide powder.

  • Mixing: Vortex the solution thoroughly until the Budesonide is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter the solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Visualizations

G cluster_troubleshooting Troubleshooting Budesonide Degradation start Unexpected Degradation Observed check_ph Was the solution pH acidic (3.5-4.0)? start->check_ph check_oxygen Was the solution prepared and stored anaerobically? check_ph->check_oxygen Yes adjust_ph Adjust pH to 3.5-4.0 in future preparations. check_ph->adjust_ph No check_light Was the solution protected from light? check_oxygen->check_light Yes use_inert_gas Use inert gas (e.g., Nitrogen) during preparation and storage. check_oxygen->use_inert_gas No check_temp Was storage temperature appropriate? check_light->check_temp Yes use_amber_vials Store in amber vials or protect from light. check_light->use_amber_vials No verify_temp Verify recommended storage temperature. check_temp->verify_temp No end Prepare fresh solution with optimized conditions. check_temp->end Yes adjust_ph->end use_inert_gas->end use_amber_vials->end verify_temp->end G cluster_storage Budesonide Storage Decision Flowchart start Budesonide Received is_solid Is it in solid (powder) form? start->is_solid store_solid Store in freezer. Keep tightly closed and dry. is_solid->store_solid Yes is_solution Is it a solution? is_solid->is_solution No end Properly Stored store_solid->end is_aqueous Is it an aqueous suspension? is_solution->is_aqueous Yes is_solution->end No (Consult SDS) store_aqueous Store at room temp or refrigerated in amber bottles. is_aqueous->store_aqueous Yes is_organic Is it in an organic solvent? is_aqueous->is_organic No store_aqueous->end store_organic Store at room temp, protected from light, under inert gas. is_organic->store_organic Yes is_organic->end No (Consult SDS) store_organic->end G cluster_pathway Simplified Budesonide Degradation Pathway budesonide Budesonide degradation_products Degradation Products (e.g., 17-carboxylate, 17-ketone) budesonide->degradation_products degrades to stressor_oxidation Oxidation (e.g., O2, Al2O3) stressor_oxidation->budesonide stressor_ph Alkaline pH stressor_ph->budesonide stressor_light UV Light stressor_light->budesonide

References

Mitigating Bucainide Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bucainide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the degradation of this compound in experimental setups. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure and general knowledge of pharmaceutical compound stability, the primary factors that can cause degradation are likely to be:

  • Exposure to light (photodegradation): Many pharmaceutical compounds are sensitive to UV and visible light, which can catalyze degradation reactions.

  • Extreme pH (acidic or basic hydrolysis): The amide linkage in the this compound molecule could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the degradation of susceptible functional groups.

  • High temperatures: Elevated temperatures can accelerate the rate of all chemical degradation reactions.[1][2]

  • Moisture: The presence of water can facilitate hydrolytic degradation.[1]

Q2: How should I store this compound powder and stock solutions to ensure stability?

A2: To ensure the stability of this compound, the following storage conditions are recommended:

  • Powder: Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1] A freezer is also a suitable storage location to maintain product quality.[2]

  • Stock Solutions: Prepare stock solutions in a suitable solvent and store them in tightly sealed, light-protecting (amber) vials at a low temperature (e.g., -20°C or -80°C) for long-term storage. For short-term use, refrigeration (2-8°C) may be adequate, but stability under these conditions should be verified.

Q3: I've observed a change in the color/clarity of my this compound solution. What should I do?

A3: A change in color or the appearance of turbidity or precipitation in a this compound solution is a potential indicator of degradation or insolubility. You should discard the solution and prepare a fresh one. To troubleshoot, consider the following:

  • Solvent compatibility: Ensure this compound is fully soluble and stable in the chosen solvent at the desired concentration.

  • Storage conditions: Verify that the solution has been stored protected from light and at the appropriate temperature.

  • pH of the solution: Check if the pH of your experimental medium could be causing precipitation or degradation.

Q4: Are there any known incompatibilities of this compound with common experimental reagents?

A4: Specific incompatibilities for this compound are not well-documented. However, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases in your experimental setup unless required by the protocol, as these could potentially degrade the compound.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent experimental results This compound degradation leading to variable active compound concentration.1. Prepare fresh this compound solutions for each experiment. 2. Perform a stability check of your stock solution under your storage conditions. 3. Review your experimental protocol for potential degradation-inducing steps (e.g., prolonged exposure to light, extreme pH).
Loss of biological activity Significant degradation of this compound.1. Verify the purity of your this compound source. 2. Implement stricter storage and handling procedures (see FAQs). 3. Consider performing a forced degradation study to identify potential degradants that may interfere with your assay.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC) Presence of degradation products or impurities.1. Analyze a fresh, high-purity standard of this compound to confirm its retention time. 2. Review the storage history of the sample that showed unknown peaks. 3. If degradation is suspected, a forced degradation study can help to tentatively identify the conditions causing the formation of these new peaks.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in various experimental assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes and pipette tips

Procedure:

  • Allow the this compound powder container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller volumes in sterile, amber glass vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

  • For daily use, an aliquot can be thawed and kept at 4°C for a limited time, though stability at this temperature should be verified.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways and degradation products.[4]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile (B52724) or methanol)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Heating block or oven

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Keep at room temperature for a specified time, protected from light.

  • Thermal Degradation: Place an aliquot of the this compound stock solution in a heating block or oven at a high temperature (e.g., 80°C) for a specified time.

  • Photodegradation: Expose an aliquot of the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the stressed samples and a control sample (this compound stock solution stored under ideal conditions) by HPLC. Compare the chromatograms to identify any new peaks (degradation products) and the decrease in the peak area of the parent this compound compound.

Data Presentation:

Table 1: Hypothetical Results of a Forced Degradation Study on this compound

Stress Condition Duration Temperature % this compound Remaining Number of Degradation Products
0.1 M HCl24 hours60°C85%2
0.1 M NaOH24 hours60°C78%3
3% H₂O₂24 hoursRoom Temp92%1
Thermal48 hours80°C89%1
Photolytic7 daysRoom Temp95%1
Control7 days-20°C>99%0

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare this compound Stock Solution store Aliquot and Store at -80°C prep->store add_buc Add this compound Working Solution store->add_buc Thaw one aliquot exp_setup Set up Experimental Assay exp_setup->add_buc incubate Incubate/Treat Cells/Samples add_buc->incubate analysis Analyze Results incubate->analysis data Data Interpretation analysis->data

Caption: A typical experimental workflow for using this compound.

troubleshooting_flow start Inconsistent Results Observed check_solution Was the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution from a new aliquot. check_solution->prepare_fresh No check_storage Review storage and handling procedures. check_solution->check_storage Yes rerun_exp Re-run experiment with fresh solution and optimized protocol. prepare_fresh->rerun_exp check_protocol Examine experimental protocol for stress factors (light, pH, temp). check_storage->check_protocol check_protocol->rerun_exp

Caption: A troubleshooting flowchart for inconsistent experimental results.

signaling_pathway This compound This compound (Class Ic Antiarrhythmic) na_channel Voltage-gated Sodium Channel (Nav1.5) This compound->na_channel Blocks na_influx Sodium Influx na_channel->na_influx conduction Slowing of Conduction Velocity na_channel->conduction Inhibition leads to depolarization Phase 0 Depolarization of Cardiac Action Potential na_influx->depolarization depolarization->conduction

Caption: A simplified diagram of this compound's mechanism of action.

References

Validation & Comparative

Validating Bucainide's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the established mechanism of action for the Class Ic antiarrhythmic drug, Bucainide. It further outlines a series of validation studies employing knockout models, drawing comparisons with alternative therapeutic agents. Detailed experimental protocols and quantitative data summaries are presented to facilitate the design and interpretation of future research in this area.

Mechanism of Action of this compound

This compound is a potent antiarrhythmic agent primarily known for its blockade of cardiac sodium channels (Nav1.5), a characteristic of Class Ic drugs.[1] Its therapeutic effect stems from its ability to slow the upstroke of the cardiac action potential, thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system.

The action of this compound on Nav1.5 channels is state-dependent, exhibiting a higher affinity for channels in the open or activated state.[2][3] This "use-dependent" blockade is more pronounced at faster heart rates. In addition to its primary target, this compound has been shown to modulate other cardiac ion channels, including the delayed rectifier potassium current (IKr) and the inward rectifier potassium channel (Kir2.1).[1][4] Notably, its interaction with Kir2.1 is specific, involving the cysteine residue at position 311 (Cys311), which results in an increased current.[4]

Signaling Pathway of this compound's Action

This compound Mechanism of Action cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Nav1_5 Nav1.5 (Open State) Slowed_Conduction Slowed Conduction (QRS Widening) Nav1_5->Slowed_Conduction Prolonged_Refractoriness Prolonged Refractoriness (Effective Refractory Period) Nav1_5->Prolonged_Refractoriness Kir2_1 Kir2.1 Stabilized_RMP Stabilized Resting Membrane Potential Kir2_1->Stabilized_RMP IKr IKr IKr->Prolonged_Refractoriness Bucainide_ext This compound Bucainide_ext->Nav1_5 Blocks Na+ influx Bucainide_ext->Kir2_1 Increases K+ efflux Bucainide_ext->IKr Inhibits K+ efflux Nav1.5 Knockout Validation Workflow cluster_treatment Treatment Groups cluster_assays Electrophysiological Assays cluster_hypothesis Expected Outcome WT_mice Wild-Type (WT) Mice WT_Vehicle WT + Vehicle WT_mice->WT_Vehicle WT_this compound WT + this compound WT_mice->WT_this compound Nav1_5_KO Nav1.5 Knockout (Scn5a+/-) Mice KO_Vehicle Nav1.5+/- + Vehicle Nav1_5_KO->KO_Vehicle KO_this compound Nav1.5+/- + this compound Nav1_5_KO->KO_this compound ECG Surface ECG (QRS Duration) WT_Vehicle->ECG Patch_Clamp Ventricular Myocyte Patch Clamp (INa) WT_Vehicle->Patch_Clamp WT_this compound->ECG WT_this compound->Patch_Clamp KO_Vehicle->ECG KO_Vehicle->Patch_Clamp KO_this compound->ECG KO_this compound->Patch_Clamp Hypothesis Hypothesis: this compound's effect on QRS duration and INa will be attenuated in Nav1.5+/- mice compared to WT mice. ECG->Hypothesis Patch_Clamp->Hypothesis Kir2.1 Knockout Validation Workflow cluster_treatment Treatment cluster_assays Electrophysiological Assay cluster_hypothesis Expected Outcome WT_cells HEK293 Cells Kir2_1_WT Transfected: WT Kir2.1 WT_cells->Kir2_1_WT Kir2_1_C311A Transfected: Mutant Kir2.1 (C311A) WT_cells->Kir2_1_C311A WT_this compound WT Kir2.1 + this compound Kir2_1_WT->WT_this compound Mutant_this compound C311A Kir2.1 + this compound Kir2_1_C311A->Mutant_this compound Patch_Clamp Whole-Cell Patch Clamp (IK1 Current) WT_this compound->Patch_Clamp Mutant_this compound->Patch_Clamp Hypothesis Hypothesis: this compound will increase IK1 in cells expressing WT Kir2.1 but not in cells with the C311A mutation. Patch_Clamp->Hypothesis

References

Assessing the Specificity of Bucainide for Its Primary Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of Bucainide for its presumed primary target, the voltage-gated sodium channel Nav1.5. Due to the limited publicly available data on this compound, this guide draws comparisons with well-characterized Class I antiarrhythmic drugs that share the same primary target. This comparative framework allows for an assessment of this compound's potential specificity based on the established properties of its drug class.

Introduction

This compound is classified as a Class I antiarrhythmic agent, a group of drugs that primarily act by blocking the fast inward sodium current in cardiomyocytes. This action is mediated through their binding to the voltage-gated sodium channel Nav1.5, which is crucial for the initiation and propagation of the cardiac action potential. The therapeutic and toxic effects of Class I antiarrhythmics are intrinsically linked to their affinity and binding kinetics to the Nav1.5 channel in its different states (resting, open, and inactivated).

This guide compares the known characteristics of established Class I antiarrhythmic drugs—Flecainide (B1672765) (Class Ic), Lidocaine (B1675312) (Class Ib), and Quinidine (Class Ia)—to provide a framework for evaluating the potential specificity of this compound.

Mechanism of Action and Signaling Pathway

Class I antiarrhythmic drugs bind to a receptor site within the pore of the Nav1.5 channel. This binding is state-dependent, with most drugs showing a higher affinity for the open or inactivated states of the channel. This "use-dependent" block is a key feature of these drugs, as it allows for a more pronounced effect in rapidly firing tissues, such as those involved in tachyarrhythmias. By blocking sodium influx, these agents slow the rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction.

cluster_membrane Cardiomyocyte Membrane Nav1_5_resting Nav1.5 Channel (Resting State) Nav1_5_open Nav1.5 Channel (Open State) Nav1_5_resting->Nav1_5_open Depolarization Nav1_5_inactivated Nav1.5 Channel (Inactivated State) Nav1_5_open->Nav1_5_inactivated Inactivation Nav1_5_inactivated->Nav1_5_resting Repolarization This compound This compound (and other Class I drugs) This compound->Nav1_5_open High Affinity Binding This compound->Nav1_5_inactivated Variable Affinity Binding

Figure 1: Mechanism of this compound Action on Nav1.5 Channel States.

Comparative Quantitative Data

The following table summarizes the reported IC50 values for Flecainide, Lidocaine, and Quinidine, representing their potency in blocking the Nav1.5 channel under different conditions. The IC50 is the concentration of the drug that inhibits 50% of the channel activity.

Drug ClassDrugTargetConditionIC50 (µM)Reference
Class Ic FlecainideNav1.5Resting State41 - 345[1][2]
Nav1.5Use-Dependent (10 Hz)7.4[2]
Class Ib LidocaineNav1.5Resting State521[1]
Nav1.5Inactivated State1 - 9[3]
Class Ia QuinidineNav1.5Resting State198[1]
Nav1.5Open StateLow Affinity[4]

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques:

  • Patch-Clamp Electrophysiology: This is the "gold-standard" method for studying ion channel activity. It allows for the direct measurement of ion currents through the channel in response to changes in membrane voltage. To determine the IC50 of a drug, cells expressing the Nav1.5 channel are exposed to increasing concentrations of the compound, and the resulting inhibition of the sodium current is measured. Different voltage protocols are used to assess the state-dependence of the block (resting vs. use-dependent).

  • Radioligand Binding Assays: These assays measure the affinity of a drug for its target receptor. A radiolabeled ligand with known affinity for the Nav1.5 channel is incubated with a preparation of the channels in the presence of varying concentrations of the test compound (e.g., this compound). The ability of the test compound to displace the radioligand is measured, and from this, the binding affinity (Ki) can be calculated.

cluster_workflow Experimental Workflow for Assessing Nav1.5 Block start Start cell_culture Cell Culture (e.g., HEK293 expressing Nav1.5) start->cell_culture patch_clamp Patch-Clamp Electrophysiology cell_culture->patch_clamp binding_assay Radioligand Binding Assay cell_culture->binding_assay data_analysis Data Analysis (IC50/Ki determination) patch_clamp->data_analysis binding_assay->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end

Figure 2: General workflow for determining Nav1.5 channel inhibition.

Specificity and Off-Target Effects

While the primary target of Class I antiarrhythmics is the Nav1.5 channel, their overall specificity is determined by their interactions with other ion channels and receptors. Off-target effects can contribute to both the therapeutic profile and the adverse effects of these drugs.

  • Flecainide (Class Ic): In addition to potent Nav1.5 blockade, flecainide also inhibits other cardiac ion channels, including the delayed rectifier potassium channel (IKr) and ryanodine (B192298) receptors.[5]

  • Lidocaine (Class Ib): Lidocaine is considered relatively selective for the sodium channel, particularly in the inactivated state. Its rapid dissociation kinetics contribute to a lower incidence of certain proarrhythmic effects compared to other Class I agents.

  • Quinidine (Class Ia): Quinidine exhibits broad-spectrum activity, blocking not only sodium channels but also several potassium channels (IKr, IKs, IK1, Ito) and L-type calcium channels.[6][7] It also has antimuscarinic and alpha-blocking properties.[7]

The specificity of this compound would need to be experimentally determined by screening it against a panel of cardiac and non-cardiac ion channels and receptors.

Conclusion

Based on its classification, this compound is presumed to be a potent blocker of the cardiac sodium channel Nav1.5. A thorough assessment of its specificity would require direct experimental evidence of its binding affinity and inhibitory activity at the Nav1.5 channel, as well as a comprehensive evaluation of its off-target effects. The comparative data provided for Flecainide, Lidocaine, and Quinidine serve as a benchmark for understanding the potential properties of this compound within the Class I antiarrhythmic landscape. Further research is necessary to fully characterize the pharmacological profile of this compound and establish its precise specificity for its primary target.

References

A Comparative Guide to the Reproducibility of Bucindolol Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on Bucindolol (B125097), a non-selective beta-blocker with alpha-1 adrenergic receptor antagonist properties. The initial query for "Bucainide" yielded limited results, suggesting a likely misspelling of Bucindolol, the subject of this analysis. This document summarizes key quantitative data from clinical trials, details relevant experimental protocols, and visualizes signaling pathways and experimental workflows to facilitate a comprehensive understanding of its pharmacological profile and the reproducibility of its research findings.

Mechanism of Action and Signaling Pathway

Bucindolol is a third-generation beta-blocker that distinguishes itself from other beta-blockers through its unique combination of activities. It acts as a non-selective competitive antagonist at β1- and β2-adrenergic receptors and also exhibits antagonist activity at the α1-adrenergic receptor, which contributes to its vasodilatory effects.[1] Furthermore, some studies suggest it possesses weak partial agonist (intrinsic sympathomimetic) activity, although this is not consistently observed in human myocardium.[2][3]

The primary mechanism of Bucindolol's action in heart failure involves blocking the effects of norepinephrine (B1679862) and other catecholamines on the heart. This leads to a reduction in heart rate, myocardial contractility, and blood pressure, thereby decreasing the overall workload on the heart.

Below is a diagram illustrating the signaling pathway affected by Bucindolol.

Bucindolol_Signaling_Pathway cluster_membrane Cell Membrane cluster_beta β-Adrenergic Receptor cluster_alpha α1-Adrenergic Receptor cluster_cytosol Cytosol NE Norepinephrine Beta_R β-AR NE->Beta_R Alpha_R α1-AR NE->Alpha_R Bucindolol Bucindolol Bucindolol->Beta_R Antagonist Bucindolol->Alpha_R Antagonist G_alpha_s Gαs Beta_R->G_alpha_s G_alpha_q Gαq Alpha_R->G_alpha_q AC Adenylyl Cyclase G_alpha_s->AC Activates PLC Phospholipase C G_alpha_q->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3_DAG IP3 & DAG PLC->IP3_DAG Generates PKA Protein Kinase A cAMP->PKA Activates Contraction Increased Contractility & Heart Rate PKA->Contraction Ca_release Ca²⁺ Release IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction

Bucindolol's inhibitory action on adrenergic signaling pathways.

Clinical Efficacy and Reproducibility: The BEST Trial

The largest and most pivotal clinical trial for Bucindolol was the Beta-Blocker Evaluation of Survival Trial (BEST).[4][5][6][7][8] This trial investigated the effect of Bucindolol on all-cause mortality in patients with advanced heart failure. While the trial did not show a statistically significant reduction in the primary endpoint of all-cause mortality for the overall population, it did reveal important nuances and potential for patient stratification, which has been a subject of subsequent research and discussion regarding the reproducibility of its effects.

Quantitative Data from the BEST Trial
EndpointBucindolol GroupPlacebo GroupHazard Ratio (95% CI)p-valueCitation
Primary Endpoint
All-Cause Mortality30%33%0.90 (0.78-1.02)0.13[4][7]
Secondary Endpoints
Cardiovascular Mortality25%29%0.86 (0.74-0.99)0.04[1][4]
Hospitalization for Heart Failure35%42%-<0.001[1][4]
Death or Heart Transplantation32%35%0.87 (0.77-0.99)0.04[1][4]

Note: Data is based on the final published results of the BEST trial.

A key finding that impacts the reproducibility of Bucindolol's efficacy is the differential response observed in patients based on their genetic makeup, specifically polymorphisms in the β1-adrenergic receptor (ADRB1) gene.[9] This has led to a pharmacogenomic approach to understanding Bucindolol's effects, suggesting that its benefits may be more pronounced in certain patient subgroups.

Comparative Analysis with Other Beta-Blockers

Several studies have compared the effects of Bucindolol with other beta-blockers, such as carvedilol (B1668590) and metoprolol (B1676517). These comparisons are crucial for understanding its relative efficacy and safety profile.

Quantitative Comparison of Bucindolol with Other Beta-Blockers
FeatureBucindololCarvedilolMetoprololCitation
Receptor Selectivity Non-selective (β1, β2)Non-selective (β1, β2)β1-selective[10][11]
Alpha-1 Blockade YesYesNo[1][12]
Intrinsic Sympathomimetic Activity (ISA) Weak/ControversialNoNo[2][3]
BEST Trial (All-Cause Mortality HR) 0.90 (0.78-1.02)--[4]
COPERNICUS Trial (Carvedilol) HR -0.65 (0.52-0.81)-[4]
MERIT-HF Trial (Metoprolol) HR --0.66 (0.53-0.81)[4]

HR = Hazard Ratio for all-cause mortality compared to placebo.

These data highlight that while Bucindolol showed a trend towards benefit, other beta-blockers like carvedilol and metoprolol demonstrated a statistically significant reduction in mortality in their respective landmark trials.[4] This has led to debates about whether the differences in outcomes are due to the pharmacological properties of the drugs themselves or variations in the trial populations and designs.

Experimental Protocols

To ensure the reproducibility of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key in vitro assays used to characterize Bucindolol's interaction with its target receptors.

Radioligand Binding Assay for Receptor Affinity

This protocol outlines a method to determine the binding affinity of Bucindolol for β-adrenergic receptors.

Radioligand_Binding_Workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Analysis start Start: Tissue/Cell Homogenization centrifuge1 Centrifugation to pellet membranes start->centrifuge1 resuspend Resuspend pellet in buffer centrifuge1->resuspend protein_assay Determine protein concentration resuspend->protein_assay end_prep Store membranes at -80°C protein_assay->end_prep setup Incubate membranes with radioligand (e.g., ¹²⁵I-CYP) and varying concentrations of Bucindolol end_prep->setup incubate Incubate at 37°C for 60 min setup->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity on filters wash->count plot Plot binding data and perform non-linear regression count->plot calculate Calculate Ki (inhibitory constant) and Bmax (receptor density) plot->calculate end_analysis Determine Bucindolol's binding affinity calculate->end_analysis

Workflow for a typical radioligand binding assay.

Detailed Steps:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in a suitable buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of a suitable radioligand (e.g., [¹²⁵I]-Iodocyanopindolol for β-receptors) and a range of concentrations of Bucindolol.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled competing ligand).

    • Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the Bucindolol concentration and fit the data to a one-site competition model to determine the IC₅₀ (the concentration of Bucindolol that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Activity

This protocol measures the effect of Bucindolol on the intracellular levels of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.

Detailed Steps:

  • Cell Culture and Treatment:

    • Culture cells expressing the β-adrenergic receptor (e.g., CHO or HEK293 cells) in appropriate media.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Treat the cells with varying concentrations of Bucindolol in the presence or absence of a β-adrenergic agonist (e.g., isoproterenol).

  • Cell Lysis and cAMP Measurement:

    • After the incubation period, lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the experimental samples by interpolating from the standard curve.

    • Plot the cAMP concentration as a function of the Bucindolol concentration to determine its effect on basal and agonist-stimulated cAMP levels. This will reveal whether Bucindolol acts as an antagonist, partial agonist, or inverse agonist.

Conclusion

The reproducibility of Bucindolol research findings is a multifaceted issue. While the primary clinical endpoint in the BEST trial was not met for the overall population, subsequent analyses and in vitro studies have provided a more nuanced understanding of its pharmacological profile. The efficacy of Bucindolol appears to be influenced by patient-specific factors, particularly genetic variations in adrenergic receptors. This highlights the importance of a pharmacogenomic approach in designing and interpreting clinical trials for this and similar compounds.

The in vitro characterization of Bucindolol as a non-selective beta-blocker with alpha-1 antagonist activity is well-established and reproducible across numerous studies. However, the debate regarding its intrinsic sympathomimetic activity underscores the sensitivity of experimental conditions and the need for standardized protocols.

For researchers and drug development professionals, this guide emphasizes the importance of considering patient population heterogeneity and detailed mechanistic studies when evaluating the therapeutic potential of Bucindolol and other cardiovascular drugs. The provided experimental protocols and pathway diagrams serve as a foundation for further investigation into the complex pharmacology of this agent.

References

Head-to-Head In Vivo Comparison: Bucainide vs. Procainamide - A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable gap in direct head-to-head in vivo comparisons of the antiarrhythmic agents Bucainide and Procainamide. While in vivo data for Procainamide, particularly in canine models, is available, similar data for this compound is scarce, precluding a direct, data-driven comparative analysis of their performance.

This guide synthesizes the available in vivo experimental data for Procainamide to provide a baseline for its activity and outlines the necessary experimental frameworks for a future head-to-head comparison with this compound. This information is intended for researchers, scientists, and drug development professionals to understand the current state of knowledge and to guide future research in this area.

Summary of In Vivo Data: Procainamide

Procainamide, a Class IA antiarrhythmic agent, has been studied in various in vivo models, primarily in canines, to evaluate its electrophysiological and antiarrhythmic effects.

Electrophysiological Effects

In vivo studies in canine models have demonstrated that Procainamide exerts a dose-dependent effect on key electrophysiological parameters. Notably, it has been shown to increase the QRS duration and the right ventricular effective refractory period (ERP)[1]. The ERP is a critical measure of the time during which a cardiac cell is unable to be re-excited, and its prolongation is a key mechanism of antiarrhythmic action for Class IA drugs.

Antiarrhythmic and Proarrhythmic Effects

Procainamide's efficacy has been evaluated in canine models of myocardial infarction (MI) and atrial fibrillation. In a canine MI model, while Procainamide did not prevent the induction of sustained ventricular tachycardia (VT), it was effective in slowing the tachycardia rate and making ventricular fibrillation (VF) noninducible in a significant percentage of trials[1]. However, it's important to note that Procainamide also exhibited proarrhythmic potential, with inducible VT developing in some cases where it was not present before drug administration[1].

In a canine model of sustained atrial fibrillation, intravenous Procainamide was shown to reduce the frequency of focal discharges in the thoracic veins and atria, which are implicated in the maintenance of atrial fibrillation[2].

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature for Procainamide. These protocols can serve as a template for future comparative studies involving this compound.

Canine Myocardial Infarction Model for Ventricular Tachycardia

Objective: To assess the antiarrhythmic and proarrhythmic effects of a drug on inducible ventricular arrhythmias post-myocardial infarction.

Animal Model: Mongrel dogs.

Procedure:

  • Induction of Myocardial Infarction: An anterior myocardial infarction is created by a two-hour occlusion of the left anterior descending coronary artery, followed by reperfusion[1].

  • Electrophysiological Study: Programmed ventricular stimulation is performed on conscious or anesthetized dogs at baseline (post-MI, pre-drug) and during intravenous infusion of the test drug at multiple dose levels[1].

  • Drug Administration: The drug (e.g., Procainamide) is administered intravenously as a loading dose followed by a maintenance infusion to achieve therapeutic plasma concentrations[1].

  • Endpoint Measurement:

    • Electrocardiogram (ECG): QRS duration and JTc interval are measured to assess effects on ventricular depolarization and repolarization[1].

    • Effective Refractory Period (ERP): Right ventricular ERP is determined using programmed electrical stimulation[1].

    • Arrhythmia Induction: The inducibility of sustained ventricular tachycardia (VT) and ventricular fibrillation (VF) is assessed[1].

    • Tachycardia Rate: The rate of induced VT is measured[1].

    • Proarrhythmia: The development of new, sustained, or non-terminating VT during drug administration is monitored[1].

Canine Model of Sustained Atrial Fibrillation

Objective: To evaluate the efficacy of a drug in terminating sustained atrial fibrillation and its effect on the underlying electrophysiological substrate.

Animal Model: Mongrel dogs.

Procedure:

  • Induction of Atrial Fibrillation: Sustained atrial fibrillation is induced by chronic rapid pacing of the left atrial appendage or a pulmonary vein for several weeks[2].

  • Drug Administration: The test drug (e.g., Procainamide) is infused intravenously in a cumulative dose-escalation manner until termination of atrial fibrillation or a maximum dose is reached[2].

  • High-Resolution Mapping: High-resolution mapping of the atria and thoracic veins is performed to identify the sources and patterns of electrical activity, including focal discharges[2].

  • Endpoint Measurement:

    • Termination of Atrial Fibrillation: The primary endpoint is the conversion of atrial fibrillation to sinus rhythm.

    • Frequency of Focal Discharges: The rate of focal discharges in the thoracic veins and atria is quantified before and after drug administration[2].

    • Effective Refractory Period (ERP): The ERP of the pulmonary veins and atria is measured[2].

Visualizing the Path Forward: Experimental Workflow and Comparative Logic

To facilitate future research and provide a clear framework for a head-to-head comparison of this compound and Procainamide, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical structure of a comparative study.

G cluster_0 Animal Model Preparation cluster_1 Experimental Protocol cluster_2 Data Analysis & Comparison AnimalSelection Select Animal Model (e.g., Canine) ArrhythmiaInduction Induce Arrhythmia (e.g., Myocardial Infarction) AnimalSelection->ArrhythmiaInduction BaselineEP Baseline Electrophysiology Study ArrhythmiaInduction->BaselineEP DrugAdministration Administer Drug (this compound or Procainamide) BaselineEP->DrugAdministration PostDrugEP Post-Drug Electrophysiology Study DrugAdministration->PostDrugEP Efficacy Efficacy Analysis (Arrhythmia Termination/Suppression) PostDrugEP->Efficacy Electrophysiology Electrophysiological Parameter Analysis (ERP, QRS) PostDrugEP->Electrophysiology Safety Safety Analysis (Proarrhythmia) PostDrugEP->Safety Comparison Head-to-Head Comparison Efficacy->Comparison Electrophysiology->Comparison Safety->Comparison

Figure 1. Experimental workflow for in vivo comparison.

G This compound This compound In Vivo Data Comparison Head-to-Head Comparison Efficacy Electrophysiology Safety This compound->Comparison Procainamide Procainamide In Vivo Data Procainamide->Comparison

Figure 2. Logical structure of a head-to-head comparison.

Conclusion and Future Directions

The absence of direct in vivo comparative studies between this compound and Procainamide represents a significant knowledge gap in the field of antiarrhythmic drug development. While Procainamide has been characterized in established canine models, a similar level of in vivo investigation for this compound is needed to enable a meaningful comparison.

Future research should prioritize direct, head-to-head studies in well-defined and clinically relevant animal models of arrhythmia. Such studies, following rigorous experimental protocols as outlined above, are essential to objectively assess the relative efficacy, electrophysiological effects, and safety profiles of these two agents. The resulting data will be invaluable for researchers and clinicians in making informed decisions about the potential therapeutic applications of this compound and its standing relative to established drugs like Procainamide.

References

Benchmarking Bucainide's Potency: A Comparative Analysis with Novel Ion Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark of the putative ion channel blocker Bucainide's potency against a selection of novel and established ion channel modulators. Aimed at researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key concepts to facilitate an objective comparison of these compounds.

While direct experimental data for this compound is limited in publicly available literature, its close structural analogy to the Class Ib antiarrhythmic agent Tocainide (B1681335) suggests a primary mechanism of action as a sodium channel blocker. This guide, therefore, leverages data on Tocainide and the well-characterized Class Ic antiarrhythmic Flecainide (B1672765) as benchmarks for comparison against innovative ion channel inhibitors targeting sodium, potassium, and calcium channels.

Executive Summary of Comparative Potency

The following tables provide a quantitative summary of the half-maximal inhibitory concentrations (IC50) for this compound's analogs and novel ion channel blockers. These values represent the concentration of the drug required to inhibit 50% of the ion channel activity and are a key indicator of potency.

Table 1: Potency on Sodium Channels (Nav)
CompoundChannel SubtypeConditionIC50 (µM)Reference(s)
Tocainide Cardiac Na⁺ ChannelsTonic Block184 (R-enantiomer)[1]
Cardiac Na⁺ ChannelsTonic Block546 (S-enantiomer)[1]
Flecainide hNav1.5Tonic Block (Resting State)345 - 365[2][3][4]
hNav1.5Use-Dependent Block (10 Hz)7.4[3][4]
hNav1.5Open Channel Block0.61[2][5]
GS-967 Late INa (Ventricular Myocytes)-0.13[2][6]
Late INa (Isolated Hearts)-0.21[2][6]
hNav1.5 (Peak Current)Use-Dependent Block0.07[1]
Ranolazine (B828) Late INa (R1623Q mutant)0.1 Hz7.5[7]
Late INa (R1623Q mutant)5 Hz1.9[7]
Peak INa (Wild-Type)0.1 Hz430[7]
Peak INa (Wild-Type)5 Hz154[7]
Nav1.5-6.22[4]
Table 2: Potency on Potassium and Calcium Channels
CompoundChannel TypeChannel SubtypeIC50 (µM)Reference(s)
Flecainide Potassium ChannelhERG (Kv11.1)1.49[8]
Potassium ChannelITO3.7[9]
Potassium ChannelIK15[9]
Calcium ChannelL-type~20[8]
AVE0118 Potassium ChannelKv1.51.1 - 5.6[10][11]
Etripamil Calcium ChannelL-typeNot specified in provided results[12][13][14][15][16]

Experimental Protocols

The determination of ion channel blocker potency relies heavily on the whole-cell patch-clamp technique. This electrophysiological method allows for the precise measurement of ion currents through the channels in the membrane of a single cell.

General Whole-Cell Patch-Clamp Protocol for IC50 Determination

This protocol provides a foundational method for assessing the inhibitory effects of a compound on voltage-gated ion channels.

  • Cell Preparation: Utilize a stable cell line (e.g., HEK293 or CHO) expressing the specific ion channel of interest (e.g., hNav1.5, hERG). Culture cells to 70-80% confluency on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. The use of Cesium (Cs⁺) in the internal solution helps to block outward potassium currents, thus isolating the inward sodium or calcium currents.

  • Electrophysiological Recording:

    • Obtain a high-resistance "giga-seal" (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential where the channels of interest are predominantly in a closed state (e.g., -120 mV for sodium channels).

  • Voltage Protocol and Data Acquisition:

    • Apply a specific voltage-clamp protocol to elicit the desired ion current. The protocol varies depending on the channel and the state being investigated (resting, open, or inactivated).

    • Record the resulting current using a patch-clamp amplifier and appropriate data acquisition software.

  • Drug Application and IC50 Determination:

    • Establish a stable baseline current in the drug-free external solution.

    • Perfuse the cell with increasing concentrations of the test compound.

    • At each concentration, allow the blocking effect to reach a steady state.

    • Measure the peak current amplitude at each concentration and normalize it to the baseline current to calculate the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data with the Hill equation to determine the IC50 value.[17]

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293 with hNav1.5) Giga_Seal Giga-Seal Formation Cell_Culture->Giga_Seal Solution_Prep Solution Preparation (Internal & External) Solution_Prep->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp Protocol Whole_Cell->Voltage_Clamp Data_Acquisition Data Acquisition Voltage_Clamp->Data_Acquisition IC50_Determination IC50 Determination Data_Acquisition->IC50_Determination

General workflow for IC50 determination using patch-clamp electrophysiology.

Specific Protocol for Use-Dependent Sodium Channel Block

This protocol is designed to assess the potency of a drug under conditions of high-frequency stimulation, mimicking tachyarrhythmias.

  • Holding Potential: -120 mV (to ensure channels are in a resting state between pulses).

  • Stimulation Protocol: A train of depolarizing pulses (e.g., to -20 mV for 20 ms) is applied at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

  • Measurement: The peak inward sodium current is measured for each pulse in the train. The use-dependent block is quantified by the progressive reduction in peak current amplitude during the train. The IC50 for use-dependent block is determined by comparing the steady-state blocked current to the initial current at different drug concentrations.[18][19]

Protocol for Measuring Late Sodium Current (INaL) Inhibition

The late sodium current is a sustained component of the sodium current that can be pathological.

  • Voltage Protocol: A long depolarizing pulse (e.g., 300 ms (B15284909) to -20 mV) is applied from a holding potential of -100 mV.

  • Measurement: The late sodium current is measured as the average current during the final 100 ms of the depolarizing pulse. The effect of the drug is quantified by the reduction in this late current. Tetrodotoxin (TTX), a potent sodium channel blocker, is often used at the end of the experiment to confirm the recorded current is indeed a sodium current.[17][20][21][22]

Protocol for hERG (Kv11.1) Potassium Channel Inhibition Assay

Assessing a drug's effect on the hERG channel is critical for cardiac safety profiling.

  • Voltage Protocol: A "step-ramp" protocol is commonly used. The cell is held at a depolarized potential (e.g., +20 mV) to allow for channel activation and inactivation, followed by a repolarizing ramp (e.g., to -120 mV) during which the characteristic "tail current" is measured.

  • Measurement: The peak amplitude of the tail current is measured as an indicator of hERG channel activity. The IC50 is determined by measuring the reduction in the peak tail current at various drug concentrations.[3][23][24][25]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of the discussed ion channel blockers are a direct result of their interaction with specific ion channels, which in turn modulates the cardiac action potential.

Sodium Channel Blockers

This compound, through its similarity to Tocainide, is presumed to be a Class Ib antiarrhythmic agent. These agents, along with Class Ic agents like Flecainide, primarily target the voltage-gated sodium channels (Nav1.5) in cardiomyocytes. By blocking these channels, they reduce the influx of sodium during phase 0 of the action potential, thereby slowing the rate of depolarization and the conduction velocity of the electrical impulse through the heart.[26][27]

The "use-dependent" nature of many sodium channel blockers, including Flecainide and likely Tocainide, means they have a higher affinity for channels in the open or inactivated state.[18][28] This makes them more effective at higher heart rates, a desirable property for treating tachyarrhythmias.

Novel late sodium current inhibitors like GS-967 and Ranolazine selectively target the small, sustained late sodium current.[2][7][29][30] This late current can be enhanced in pathological conditions and contributes to arrhythmias. By specifically inhibiting this current, these drugs can exert antiarrhythmic effects with potentially fewer side effects than traditional sodium channel blockers.

G cluster_membrane Cardiomyocyte Membrane cluster_drugs Sodium Channel Blockers cluster_effects Electrophysiological Effects Nav1_5 Nav1.5 Channel Phase0 Reduced Phase 0 Depolarization Nav1_5->Phase0 This compound This compound (putative) This compound->Nav1_5 Block Tocainide Tocainide Tocainide->Nav1_5 Block Flecainide Flecainide Flecainide->Nav1_5 Block Novel_Blockers Novel Late I-Na Blockers (GS-967, Ranolazine) Novel_Blockers->Nav1_5 Selective Late Current Block Conduction Slowed Conduction Velocity Phase0->Conduction Antiarrhythmic Antiarrhythmic Effect Conduction->Antiarrhythmic

Mechanism of action for sodium channel blockers on cardiomyocytes.

Potassium and Calcium Channel Blockers

While the primary focus is on sodium channel blockade, some antiarrhythmics, like Flecainide, also affect other ion channels. Flecainide is known to block the hERG potassium channel, which contributes to its complex electrophysiological profile and potential for proarrhythmia.[8]

Novel potassium channel blockers such as AVE0118 target specific potassium channel subtypes like Kv1.5, which are more prominent in the atria.[10][11][31][32] This atrial selectivity is a key strategy in the development of new antiarrhythmic drugs with a lower risk of ventricular proarrhythmia.

Novel calcium channel blockers like Etripamil target L-type calcium channels, which are crucial for the depolarization of pacemaker cells and the plateau phase of the cardiomyocyte action potential.[12][13][14][15][16] By blocking these channels, these drugs can slow the heart rate and reduce cardiac contractility.

G cluster_membrane Cardiomyocyte/Nodal Cell Membrane cluster_drugs K+ and Ca2+ Channel Blockers cluster_effects Electrophysiological Effects K_Channel Potassium Channel (e.g., hERG, Kv1.5) Repolarization Altered Repolarization K_Channel->Repolarization Ca_Channel Calcium Channel (L-type) Heart_Rate Reduced Heart Rate Ca_Channel->Heart_Rate Contractility Reduced Contractility Ca_Channel->Contractility Flecainide_K Flecainide Flecainide_K->K_Channel Block AVE0118 AVE0118 AVE0118->K_Channel Block Etripamil Etripamil Etripamil->Ca_Channel Block

Mechanism of action for potassium and calcium channel blockers.

Conclusion

This comparative guide highlights the potency and mechanisms of action of this compound's analogs, Tocainide and Flecainide, in relation to a new generation of ion channel blockers. While direct data on this compound remains elusive, its structural similarity to Tocainide provides a strong foundation for inferring its activity as a sodium channel blocker. The quantitative data and detailed experimental protocols presented herein offer a valuable resource for researchers in the field of antiarrhythmic drug discovery and development, enabling a more informed and objective comparison of these important therapeutic agents. The continued exploration of novel ion channel blockers with improved selectivity and state-dependency holds significant promise for the future of arrhythmia management.

References

Safety Operating Guide

Navigating the Safe Disposal of Bucainide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Classification

Without a specific SDS, a definitive hazard classification for bucainide under the Resource Conservation and Recovery Act (RCRA) is not possible. However, based on the disposal guidelines for general pharmaceuticals, it is prudent to handle it with care, assuming it could possess properties that are harmful if not disposed of correctly. The GHS classifications for a similarly structured, though different, compound (Budesonide) include acute oral toxicity, skin sensitization, and potential for reproductive and organ damage with repeated exposure, as well as being harmful to aquatic life. These potential hazards underscore the importance of proper disposal to prevent environmental contamination and accidental exposure.

Quantitative Data on Pharmaceutical Disposal Options

The following table summarizes the primary methods for pharmaceutical waste disposal, outlining their key logistical and safety parameters.

Disposal MethodDescriptionKey ConsiderationsRegulatory Oversight
Drug Take-Back Programs Authorized sites that collect and safely dispose of unused or expired medicines.[1][2]The FDA and DEA consider this the safest and most environmentally sound option.[1][2] Locations can often be found at pharmacies and law enforcement agencies.[1][2]DEA, State and Local Regulations
Mail-Back Programs Use of pre-paid envelopes to send unused medications to a licensed disposal facility.[1][2]A convenient option when a take-back location is not easily accessible.[1]DEA, U.S. Postal Service
Household Trash Disposal A method for disposing of most non-hazardous medicines when take-back or mail-back options are unavailable.[1][3][4]Requires specific steps to render the medication undesirable and to protect privacy.[3][4] Not recommended for RCRA hazardous waste.FDA, EPA, State and Local Regulations
Sewer Disposal (Flushing) Generally discouraged due to the potential for water contamination.[4]Only recommended for a specific list of potentially dangerous medicines when no other options are available, as designated by the FDA.[2]FDA

Experimental Protocols for this compound Disposal

The following protocols provide detailed methodologies for the proper handling and disposal of this compound in a laboratory setting, aligning with general pharmaceutical disposal guidelines.

Protocol 1: Preferred Disposal via Authorized Collectors

  • Identify a Local Take-Back Program: The most responsible method for disposing of this compound is through a DEA-authorized collector.[1][2] These programs ensure that the pharmaceutical waste is disposed of in a manner that is safe for both public health and the environment.

  • Packaging for Transport:

    • Ensure the primary container holding the this compound is securely sealed.

    • If required by the take-back program, place the sealed container into a secondary, leak-proof container.

    • Maintain an inventory of all compounds being sent for disposal, including the name and quantity of this compound.

  • Transport and Documentation: Transport the packaged this compound to the designated collection site. Follow any specific instructions provided by the program operators and retain any documentation of the disposal for your laboratory's records.

Protocol 2: Disposal in Household Trash (When Take-Back is Not an Option)

This method should only be used if a drug take-back or mail-back program is not a viable option.[1][3][4]

  • Deactivation of the Compound:

    • Do not crush tablets or capsules.

    • Mix the this compound with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[3][4] This step is crucial to deter accidental ingestion by humans or animals.[1]

  • Containment:

    • Place the mixture into a sealable plastic bag or other container that will prevent leakage.[3][4]

  • Final Disposal:

    • Place the sealed container in a standard laboratory or municipal trash receptacle.

    • Before disposing of the original container, be sure to remove or obscure any labels that contain personal or proprietary information.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

BucainideDisposalWorkflow start This compound for Disposal is_take_back_available Is a Drug Take-Back Program Available? start->is_take_back_available take_back_disposal Prepare for and Transport to Authorized Collector is_take_back_available->take_back_disposal Yes is_mail_back_available Is a Mail-Back Program an Option? is_take_back_available->is_mail_back_available No end_disposed This compound Safely Disposed take_back_disposal->end_disposed mail_back_disposal Use Pre-paid Mail-Back Envelope is_mail_back_available->mail_back_disposal Yes trash_disposal_protocol Follow Household Trash Disposal Protocol is_mail_back_available->trash_disposal_protocol No mail_back_disposal->end_disposed deactivate Mix with Undesirable Substance trash_disposal_protocol->deactivate contain Place in a Sealed Container deactivate->contain dispose_in_trash Dispose of in Trash Receptacle contain->dispose_in_trash dispose_in_trash->end_disposed

This compound Disposal Decision Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.

References

Essential Safety and Handling Information for Bucainide

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: A specific Safety Data Sheet (SDS) for Bucainide could not be located through available resources. The following guidance is based on general best practices for handling potentially hazardous pharmaceutical compounds. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment and consult with a qualified safety professional before handling any new or potentially hazardous substance.

Personal Protective Equipment (PPE)

When handling this compound or any potent pharmaceutical compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes recommended PPE based on general guidelines for handling hazardous drugs.[1][2][3]

Body PartRecommended PPESpecifications and Best Practices
Hands Double Gloving with Chemotherapy-rated GlovesUse powder-free nitrile or neoprene gloves. The outer glove should be changed immediately if contaminated. Regularly change gloves, approximately every 30-60 minutes during extended handling periods.
Body Disposable GownShould be made of a low-permeability fabric, such as polyethylene-coated polypropylene. Gowns should be solid-front with back closure and have long sleeves with tight-fitting elastic or knit cuffs.
Eyes and Face Safety Goggles and Face ShieldUse chemical splash goggles that comply with ANSI Z87.1 standards. A full face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.
Respiratory N95 or Higher RespiratorA fit-tested N95 respirator is recommended for handling powders. For activities with a higher risk of aerosolization or when handling larger quantities, a powered air-purifying respirator (PAPR) may be necessary. Surgical masks do not provide adequate respiratory protection.[3]
Head and Feet Hair and Shoe CoversDisposable hair covers and shoe covers should be worn to prevent contamination of personal clothing and lab areas.

Safe Handling Workflow

The following diagram outlines a general workflow for the safe handling of potent pharmaceutical compounds like this compound, from receipt of the material to its final disposal. This process is designed to minimize the risk of exposure and cross-contamination at each step.

cluster_prep Preparation Phase cluster_handling Experimental Phase cluster_disposal Disposal Phase receiving Receiving and Unpacking (in a designated area) storage Secure and Controlled Storage receiving->storage ppe Donning Appropriate PPE storage->ppe weighing Weighing and Aliquoting (in a containment device) ppe->weighing experiment Performing Experiment (in a fume hood or glove box) weighing->experiment decontamination Decontamination of Surfaces and Equipment experiment->decontamination waste_segregation Waste Segregation (sharps, solid, liquid) decontamination->waste_segregation waste_disposal Disposal Following Institutional and Regulatory Guidelines waste_segregation->waste_disposal

Caption: General workflow for safe handling of potent pharmaceutical compounds.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

General Disposal Procedures:

  • Segregation: All waste contaminated with this compound, including gloves, gowns, vials, and cleaning materials, should be segregated into clearly labeled hazardous waste containers.

  • Solid Waste: Non-sharp solid waste should be placed in a designated, sealed container.

  • Liquid Waste: Liquid waste should be collected in appropriate, sealed, and labeled containers.

  • Sharps: All needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container.

  • Deactivation: If a validated chemical deactivation method is available, it should be used. Otherwise, waste should be handled as active pharmaceutical ingredient (API) waste.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for pharmaceutical or hazardous waste.[4][5][6] This typically involves incineration by a licensed hazardous waste disposal company.[5]

Researchers should consult their institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bucainide
Reactant of Route 2
Bucainide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.